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  • Product: 1h-Thieno[2,3-d]imidazole-5-carboxylic acid
  • CAS: 193066-59-0

Core Science & Biosynthesis

Foundational

Strategic Scaffold Profile: 1H-Thieno[2,3-d]imidazole-5-carboxylic Acid Derivatives

[1][2][3] Executive Summary The 1H-Thieno[2,3-d]imidazole-5-carboxylic acid scaffold (CAS 193066-59-0 ) represents a critical bicyclic heteroaromatic pharmacophore in modern medicinal chemistry. Structurally functioning...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 1H-Thieno[2,3-d]imidazole-5-carboxylic acid scaffold (CAS 193066-59-0 ) represents a critical bicyclic heteroaromatic pharmacophore in modern medicinal chemistry. Structurally functioning as a bioisostere of benzimidazole and purine, this scaffold has gained prominence in the development of GLP-1 receptor agonists for metabolic disorders (diabetes, obesity) and STING agonists for immuno-oncology. Its unique electronic properties, driven by the thiophene-imidazole fusion, offer superior lipophilicity and metabolic stability profiles compared to traditional nitrogenous heterocycles.

This technical guide provides a definitive reference for the chemical identity, synthetic pathways, and biological applications of this scaffold, tailored for drug discovery professionals.

Chemical Identity & CAS Registry

The following table consolidates the core scaffold and its biologically relevant derivatives. Researchers should note that the 5-carboxylic acid moiety is the primary handle for amide coupling in structure-activity relationship (SAR) campaigns.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Application
1H-Thieno[2,3-d]imidazole-5-carboxylic acid 193066-59-0 C₆H₄N₂O₂S168.17Core Scaffold / GLP-1 Agonist Precursor
1H-Thieno[2,3-d]imidazole (Parent)27677-53-8 C₅H₄N₂S124.16Fundamental Heterocycle
Methyl 1H-thieno[2,3-d]imidazole-5-carboxylate N/A (Int.)*C₇H₆N₂O₂S182.20Synthetic Intermediate (Ester)
Ethyl 1H-thieno[2,3-d]imidazole-5-carboxylate 2755653-54-2C₈H₈N₂O₂S196.23Ester Derivative / Prodrug Moiety

*Note: Often cited in patents (e.g., WO2023246839A1) as Intermediate 1h without a distinct commercial CAS. †Refers to specific substituted derivatives or simple ethyl esters depending on vendor cataloging.

Synthetic Architecture

The construction of the 1H-thieno[2,3-d]imidazole core typically proceeds via the cyclization of 2,3-diaminothiophene precursors. The presence of the carboxylic acid at position 5 requires starting materials pre-functionalized at the thiophene 5-position to avoid difficult late-stage C-H activation.

Core Synthesis Workflow

The following directed graph illustrates the logical synthetic flow from substituted thiophenes to the target carboxylic acid scaffold.

ThienoImidazoleSynthesis Start Methyl 2-amino-3-nitro thiophene-5-carboxylate Red Reduction (H2/Pd-C or Fe/AcOH) Start->Red NO2 -> NH2 Diamine Methyl 2,3-diamino thiophene-5-carboxylate Red->Diamine Cyclization Cyclization (HC(OEt)3 / PTSA) Diamine->Cyclization Imidazole Ring Formation Ester Methyl 1H-thieno[2,3-d] imidazole-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Ester Cleavage Target 1H-Thieno[2,3-d] imidazole-5-carboxylic acid (CAS 193066-59-0) Hydrolysis->Target

Caption: Step-wise synthetic pathway for generating the 1H-thieno[2,3-d]imidazole-5-carboxylic acid core from nitro-thiophene precursors.

Biological Applications & Mechanism

The 1H-thieno[2,3-d]imidazole-5-carboxylic acid scaffold is not merely a structural spacer; it actively contributes to ligand-receptor binding kinetics.

GLP-1 Receptor Agonists

In the context of Type 2 Diabetes and Obesity, this scaffold serves as a rigid linker in small molecule GLP-1 agonists. Unlike peptide-based agonists (e.g., semaglutide), small molecules containing this core can be optimized for oral bioavailability.

  • Mechanism: The carboxylic acid moiety is typically amidated to attach a substituted piperidine or piperazine linker, which extends into the receptor's binding pocket to mimic the GLP-1 peptide helix.

  • Key Patent: WO2023130878A1 describes salts and crystal forms of GLP-1 agonists utilizing this specific thienoimidazole core [1].

STING Agonists (Immuno-Oncology)

"Scaffold hopping" from benzimidazoles to thieno[2,3-d]imidazoles has yielded potent STING (Stimulator of Interferon Genes) agonists.

  • Significance: The sulfur atom in the thiophene ring alters the electron density of the fused system, potentially enhancing interactions with the STING dimer interface compared to the classical benzimidazole core.

  • Outcome: Activation of the TBK1/IRF3 pathway, leading to Type I interferon production and anti-tumor immunity [2].

Experimental Protocol: Ester Hydrolysis

This protocol details the conversion of the methyl ester intermediate to the target acid (CAS 193066-59-0). This step is critical as it generates the free carboxylic acid necessary for subsequent amide coupling reactions in drug synthesis.

Objective: Isolate high-purity 1H-thieno[2,3-d]imidazole-5-carboxylic acid.

Reagents:

  • Methyl 1H-thieno[2,3-d]imidazole-5-carboxylate (Intermediate)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of methyl 1H-thieno[2,3-d]imidazole-5-carboxylate in a mixture of THF:MeOH:Water (3:1:1 ratio). Ensure the concentration is approximately 0.1 M.

  • Saponification: Add 3.0 eq of LiOH·H₂O in a single portion. Stir the reaction mixture at ambient temperature (20–25°C) for 4–6 hours.

    • Validation: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 169.17). The starting material ester peak should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove volatile organic solvents (THF/MeOH).

    • Dilute the remaining aqueous residue with water (approx. 5 mL/mmol).

    • Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 1N HCl until the pH reaches ~3.0–4.0. A precipitate should form immediately.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake with cold water (2x) and diethyl ether (1x) to remove trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% as an off-white to pale yellow solid.

References

  • Google Patents. (2023). WO2023130878A1 - A GLP-1 agonist salt and its crystal form and its application in medicine.
  • European Journal of Medicinal Chemistry. (2022). Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Thieno[2,3-d]imidazole (CAS 27677-53-8).[1] Retrieved from [Link]

Sources

Exploratory

Thieno[2,3-d]imidazole Fused Heterocyclic Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract The thieno[2,3-d]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to interact with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-d]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, making it a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological applications of thieno[2,3-d]imidazole derivatives. We will delve into their roles as anticancer, immunomodulatory, and antimicrobial agents, supported by detailed mechanistic insights, structure-activity relationship (SAR) studies, and robust experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Introduction: The Thieno[2,3-d]imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a thiophene ring with an imidazole ring gives rise to the thieno[2,3-d]imidazole scaffold, a heterocyclic system with unique electronic and steric properties. This scaffold can be considered a bioisostere of purine, the fundamental building block of nucleic acids.[1] This structural mimicry allows thieno[2,3-d]imidazole derivatives to interact with biological targets that recognize purine-based ligands, such as kinases, polymerases, and other ATP-binding proteins. The thiophene ring imparts lipophilicity and can engage in various non-covalent interactions, while the imidazole moiety provides sites for hydrogen bonding and coordination with metal ions. The versatility of this scaffold lies in the ability to readily introduce a variety of substituents at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Synthetic Strategies for Thieno[2,3-d]imidazole Derivatives

Several synthetic routes have been developed to construct the thieno[2,3-d]imidazole core. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Copper-Catalyzed Cyclization of N'-(3-halothiophen-2-yl)amidines

A convenient and efficient method involves the copper-catalyzed intramolecular cyclization of N'-(3-halothiophen-2-yl)amidines.[2] This approach offers a straightforward route to a wide range of thieno[2,3-d]imidazole derivatives, particularly those with alkyl substituents at the 5-position.[2]

Experimental Protocol: Copper-Catalyzed Synthesis of 5-Alkyl-thieno[2,3-d]imidazoles [2]
  • Preparation of N'-(3-halothiophen-2-yl)amidine:

    • React a commercially available 2-aminothiophene or its Boc-protected derivative with a suitable amidine source in the presence of a base.

    • Isolate and purify the resulting N'-(3-halothiophen-2-yl)amidine.

  • Intramolecular Cyclization:

    • To a solution of the N'-(3-halothiophen-2-yl)amidine in an appropriate solvent (e.g., DMF, dioxane), add a copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkyl-thieno[2,3-d]imidazole.

G 2-Aminothiophene 2-Aminothiophene N'-(3-halothiophen-2-yl)amidine N'-(3-halothiophen-2-yl)amidine 2-Aminothiophene->N'-(3-halothiophen-2-yl)amidine Amidine Source, Base 5-Alkyl-thieno[2,3-d]imidazole 5-Alkyl-thieno[2,3-d]imidazole N'-(3-halothiophen-2-yl)amidine->5-Alkyl-thieno[2,3-d]imidazole Cu(I) catalyst, Ligand, Heat

Caption: General workflow for the copper-catalyzed synthesis of 5-alkyl-thieno[2,3-d]imidazoles.

Condensation of Imidazole Derivatives with Mercaptoacetates

Another common approach involves the condensation of appropriately substituted imidazole-4-carbaldehydes with mercaptoacetate derivatives.[3] This method allows for the construction of the thiophene ring onto a pre-existing imidazole core.

Therapeutic Applications of Thieno[2,3-d]imidazole Derivatives

The thieno[2,3-d]imidazole scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Anticancer Activity

Thieno[2,3-d]imidazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.

3.1.1. Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives, a closely related scaffold, have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4] The structural similarity suggests that thieno[2,3-d]imidazole derivatives could also be effective kinase inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.

3.1.2. STING Agonism for Cancer Immunotherapy

A groundbreaking application of the thieno[2,3-d]imidazole scaffold is in the development of agonists for the Stimulator of Interferon Genes (STING) pathway.[5] The activation of STING in immune cells triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[5]

A series of thieno[2,3-d]imidazole derivatives were designed as non-cyclic dinucleotide (non-CDN) STING agonists.[5] Notably, compound 45 from this series emerged as a highly potent human STING agonist with an EC50 value of 1.2 nM.[5] This compound was found to bind to multiple human STING isoforms and activate downstream signaling pathways.[5] Systemic administration of compound 45 significantly inhibited tumor growth in preclinical models and even induced tumor regression without causing significant weight loss, highlighting its promising therapeutic potential.[5]

G cluster_0 Antigen Presenting Cell cluster_1 Tumor Microenvironment Thieno[2,3-d]imidazole\nSTING Agonist Thieno[2,3-d]imidazole STING Agonist STING STING Thieno[2,3-d]imidazole\nSTING Agonist->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Induces T-Cell Recruitment\n& Activation T-Cell Recruitment & Activation Type I IFN Production->T-Cell Recruitment\n& Activation Promotes Tumor Cell Killing Tumor Cell Killing T-Cell Recruitment\n& Activation->Tumor Cell Killing

Caption: Simplified signaling pathway of thieno[2,3-d]imidazole-based STING agonists in cancer immunotherapy.

3.1.3. Topoisomerase Inhibition and DNA Intercalation

Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II and intercalating with DNA.[6] This dual mechanism leads to DNA damage and ultimately induces apoptosis in cancer cells. The planar nature of the thieno[2,3-d]imidazole scaffold makes it a suitable candidate for DNA intercalation.

Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives (A Related Scaffold) [7]

CompoundTarget Cell LineIC50 (μM)Reference DrugIC50 (μM)
9 MCF727.83Doxorubicin30.40
12 MCF729.22Doxorubicin30.40
13 MCF722.52Doxorubicin30.40
14 MCF722.12Doxorubicin30.40
Antimicrobial and Antiviral Activities

The thieno[2,3-d]imidazole scaffold has also been explored for the development of antimicrobial and antiviral agents.[1][8] The structural similarity to purines allows these compounds to potentially interfere with microbial metabolic pathways or viral replication processes. For instance, derivatives of the related thieno[2,3-d]pyrimidine scaffold have shown promising activity against various bacterial and fungal strains.[9][10]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at the optimal temperature.

    • Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection or measurement of optical density can be used to determine the MIC.

Anti-inflammatory and CNS Protective Agents

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for their anti-inflammatory and central nervous system (CNS) protective properties.[1] This suggests that the thieno[2,3-d]imidazole core could also be a valuable starting point for the development of agents targeting inflammatory pathways and neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the thieno[2,3-d]imidazole scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

  • Substitution at the 2- and 5-positions: The introduction of various substituents at these positions can significantly influence the compound's interaction with the target protein. For example, in the case of STING agonists, specific substitutions were crucial for achieving high potency.[5]

  • Fusion with other rings: Fusing additional rings to the thieno[2,3-d]imidazole core can create more complex and rigid structures, potentially leading to enhanced target affinity and selectivity.

  • Introduction of flexible side chains: The attachment of flexible side chains can allow the molecule to adopt different conformations and better fit into the binding pocket of the target.

Conclusion and Future Perspectives

The thieno[2,3-d]imidazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its ability to mimic the purine core, coupled with the ease of chemical modification, has led to the discovery of potent modulators of a wide range of biological targets. The recent success in developing thieno[2,3-d]imidazole-based STING agonists for cancer immunotherapy is a testament to the immense potential of this scaffold.[5]

Future research in this area should focus on:

  • Exploring new therapeutic areas: The full potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders, remains to be fully explored.

  • Developing more selective inhibitors: Fine-tuning the substitution patterns can lead to the development of highly selective agents with improved safety profiles.

  • Utilizing computational methods: In silico screening and molecular modeling can accelerate the discovery and optimization of new thieno[2,3-d]imidazole-based drug candidates.

This in-depth guide provides a solid foundation for researchers and drug development professionals to leverage the unique properties of the thieno[2,3-d]imidazole scaffold in their quest for novel and effective therapeutics.

References

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Thienoimidazole-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and potent biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. Among the privileged heterocyclic structures, the thieno[3,2-d]imidazole and thieno[2,3-d]imidazole cores have emerged as versatile frameworks for the design of a new generation of therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thienoimidazole-5-carboxylic acid derivatives, a class of compounds demonstrating significant promise in oncology and microbiology. Drawing upon field-proven insights, this document is structured to serve as a practical and authoritative resource for researchers dedicated to advancing novel drug discovery.

The Thienoimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The fusion of a thiophene ring with an imidazole moiety gives rise to the thienoimidazole scaffold, a bioisostere of purine that can readily interact with a multitude of biological macromolecules, including enzymes and receptors. This inherent ability to engage with biological targets has propelled the investigation of thienoimidazole derivatives across a spectrum of therapeutic areas. The strategic incorporation of a carboxylic acid group at the 5-position, or its corresponding ester and amide derivatives, provides a crucial handle for modulating the physicochemical properties and biological activity of these compounds, enhancing their drug-like characteristics.

Synthetic Strategies: Building the Thienoimidazole-5-Carboxylic Acid Backbone

The construction of the thienoimidazole-5-carboxylic acid scaffold can be achieved through several reliable synthetic routes. A common and effective approach involves a multi-step sequence starting from commercially available starting materials. The causality behind this synthetic strategy lies in the stepwise construction of the fused heterocyclic system, allowing for precise control over the introduction of various substituents.

Experimental Protocol: A Generalized Synthesis of 2-Aryl-thieno[3,2-d]imidazole-5-carboxylic Acid Derivatives

This protocol outlines a representative synthesis, which can be adapted for the generation of a library of derivatives.

Step 1: Synthesis of Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate

  • To a stirred solution of an appropriate ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine).

  • Stir the reaction mixture at room temperature for 1-2 hours, followed by heating to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired substituted aminothiophene carboxylate.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one

  • A mixture of the synthesized aminothiophene carboxylate (1.0 eq.) and an excess of formamide is heated at 180-200 °C for 8-12 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thienopyrimidinone.

Step 3: Chlorination of the Thienopyrimidinone

  • Reflux a suspension of the thienopyrimidinone (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution).

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 4-chlorothieno[3,2-d]pyrimidine.

Step 4: Aromatization to the Thieno[3,2-d]imidazole-5-carboxylic Acid Ester

  • This step can be achieved through various methods, including reaction with an appropriate aryl amine followed by oxidative cyclization. A common method involves reacting the 4-chlorothieno[3,2-d]pyrimidine with an aniline derivative in a high-boiling solvent like isopropanol or toluene.

Step 5: Hydrolysis to the Carboxylic Acid

  • The corresponding ester is hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is filtered, washed with water, and dried.

Diagram of the Synthetic Workflow

Synthesis_Workflow A Substituted Ketone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5-disubstituted- thiophene-3-carboxylate A->B Gewald Reaction C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Formamide Cyclization D 4-Chlorothieno[3,2-d]pyrimidine C->D POCl3 E 2-Aryl-thieno[3,2-d]imidazole- 5-carboxylic Acid Ester D->E Aryl Amine + Cyclization F 2-Aryl-thieno[3,2-d]imidazole- 5-carboxylic Acid E->F Hydrolysis

Caption: Generalized synthetic workflow for thienoimidazole-5-carboxylic acid derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potent anticancer activities of thienoimidazole-5-carboxylic acid derivatives and their analogs against a range of human cancer cell lines. These compounds often exert their effects through the inhibition of critical enzymes involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Primary Mechanism of Action

Many thienoimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing significant activity against both wild-type and mutant forms of the receptor.[2]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Thieno[3,2-d]pyrimidines have been investigated as inhibitors of CDKs, with molecular docking studies suggesting their potential to disrupt the cell cycle process and inhibit tumor cell proliferation.

Signaling Pathway: Simplified Representation of Kinase Inhibition by Thienoimidazole Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Thienoimidazole Thienoimidazole Derivative Thienoimidazole->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle ERK->Proliferation CellCycle->Proliferation

Caption: Inhibition of receptor tyrosine kinases by thienoimidazole derivatives disrupts downstream signaling pathways.

Topoisomerase Inhibition: Disrupting DNA Replication

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Benzimidazole-triazole derivatives, structurally related to the thienoimidazole core, have been identified as potent inhibitors of topoisomerase I and II.[3] This suggests that thienoimidazole-5-carboxylic acid derivatives may also exert their anticancer effects through a similar mechanism.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thienoimidazole-5-carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Anticancer Activity of Thienoimidazole and Related Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Thiazole-5-carboxamidesA-549 (Lung)Some compounds showed 40-48% inhibition at 5 µg/mL[4]
Thieno[3,2-d]pyrimidinesHeLa (Cervical), HT-29 (Colon)Several compounds showed significant inhibition at 5.0 µM[5]
Thieno[2,3-d]pyrimidinesHCT-116 (Colon), HepG2 (Liver)Compound 17f: 2.80 (HCT-116), 4.10 (HepG2)[1]
Benzimidazole-triazolesA549 (Lung)Compound 4h: 4.56[3]

Antimicrobial Activity: A Promising Avenue for New Antibacterials

In addition to their anticancer properties, thienoimidazole derivatives have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The emergence of multidrug-resistant strains necessitates the development of new classes of antimicrobial agents, and the thienoimidazole scaffold represents a promising starting point.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for many thienoimidazole derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as:

  • Inhibition of Bacterial Topoisomerases: Similar to their anticancer mechanism, these compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and repair in bacteria.[6]

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Enzyme Inhibition: Thienoimidazole derivatives may inhibit other essential microbial enzymes involved in metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the thienoimidazole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.

Table 2: Representative Antimicrobial Activity of Thienopyrimidine Derivatives

Compound ClassMicroorganismMIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedionesMRSA, VRSA, VISA, VRE2-16[7]
Thieno[2,3-b]thiophenesStaphylococcus aureusPotent activity reported[8]
ThienopyrimidinesVarious bacteria and fungiPronounced activity observed[9]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thienoimidazole-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the aryl moieties. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

  • Substitution on the Aryl Ring: The electronic and steric properties of substituents on the 2-aryl ring can significantly influence activity. For instance, electron-withdrawing or -donating groups at specific positions can enhance binding to the target enzyme.

  • Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can modulate the compound's solubility, cell permeability, and pharmacokinetic profile. This derivatization also provides opportunities for introducing additional pharmacophoric features.

Future research in this area should focus on:

  • Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular assays are needed to pinpoint the precise molecular targets and signaling pathways affected by these compounds.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications are required to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological context.

Logical Relationship Diagram: From Scaffold to Clinical Candidate

Drug_Discovery_Process Scaffold Thienoimidazole-5-carboxylic Acid Scaffold Synthesis Chemical Synthesis & Library Generation Scaffold->Synthesis Screening High-Throughput Screening (Anticancer & Antimicrobial) Synthesis->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Lead Lead Compounds SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy & Safety Studies Lead->InVivo Mechanism->SAR ADME->SAR Candidate Clinical Candidate InVivo->Candidate

Caption: The iterative process of drug discovery for thienoimidazole derivatives.

Conclusion

Thienoimidazole-5-carboxylic acid derivatives represent a highly promising class of heterocyclic compounds with demonstrated potential in the fields of oncology and infectious diseases. Their synthetic tractability, coupled with their ability to interact with key biological targets, makes them an attractive scaffold for further investigation and development. The insights and protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this versatile molecular framework, with the ultimate goal of translating these promising laboratory findings into novel clinical therapies.

References

  • Liu, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 54. [Link]

  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5433. [Link]

  • Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

  • Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112926. [Link]

  • St. Jean, D. J., Jr, et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4792. [Link]

  • Czaplicka, M., et al. (2021). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 22(8), 3921. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriaz. Molecules, 26(7), 2031. [Link]

  • Haggam, R. A., et al. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 9(2), 145-152. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1946-1963. [Link]

  • Shawky, A. M., et al. (2020). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2097-2114. [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4678. [Link]

  • Acar, Ç., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(40), 37042-37056. [Link]

  • Shosha, M. I., et al. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 13(1), 1-16. [Link]

  • da Silva, D. L., et al. (2023). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Pharmaceutics, 15(3), 941. [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4678. [Link]

  • Lewicka, A., et al. (2023). Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment. International Journal of Molecular Sciences, 24(6), 5707. [Link]

  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 896-911. [Link]

  • Sławiński, J., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6523. [Link]

  • Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 441-450. [Link]

  • Atwa, E. E. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1709. [Link]

  • Gentry, P. R., et al. (2023). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 14(5), 621-628. [Link]

  • Fassihi, A., et al. (2012). Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. ResearchGate. [Link]

Sources

Exploratory

1H-Thieno[2,3-d]imidazole vs. Benzimidazole: A Technical Bioisosterism Guide

Executive Summary: The Scaffold Hop Strategy In medicinal chemistry, the replacement of a benzimidazole core with a 1H-thieno[2,3-d]imidazole scaffold represents a high-value "scaffold hop."[1] While benzimidazole is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hop Strategy

In medicinal chemistry, the replacement of a benzimidazole core with a 1H-thieno[2,3-d]imidazole scaffold represents a high-value "scaffold hop."[1] While benzimidazole is a privileged structure found in anthelmintics, proton pump inhibitors, and kinase inhibitors, its ubiquity often leads to crowded intellectual property (IP) space and suboptimal physicochemical properties (e.g., solubility-limited absorption).[1]

The 1H-thieno[2,3-d]imidazole system—a 5,5-fused bicyclic heteroaromatic—offers a bioisosteric alternative that retains the critical hydrogen-bond donor/acceptor motif of the imidazole while altering the electronic vector, lipophilicity, and metabolic susceptibility of the fused ring.[1]

Key Strategic Advantages:

  • Electronic Modulation: The thiophene ring is

    
    -excessive (electron-rich) but inductively withdrawing due to the sulfur atom, offering a unique electronic profile compared to the 
    
    
    
    -neutral benzene ring.[1]
  • Reduced Lipophilicity: The replacement of

    
     with 
    
    
    
    often lowers
    
    
    and alters the metabolic soft spots (avoiding quinone-imine formation common in some benzimidazoles).[1]
  • Altered Basicity: The inductive effect of the sulfur atom typically lowers the

    
     of the imidazole nitrogen, potentially improving membrane permeability for compounds that are too basic in their benzimidazole form.
    

Physicochemical Profiling & Bioisosteric Comparison[1]

The following table contrasts the core properties of the standard benzimidazole scaffold against the thieno[2,3-d]imidazole bioisostere.

Comparative Data Table
PropertyBenzimidazole (Reference)1H-Thieno[2,3-d]imidazole (Bioisostere)Impact on Drug Design
Structure 6,5-fused system (Benzene + Imidazole)5,5-fused system (Thiophene + Imidazole)Reduced steric bulk; altered shape vector.[1]
Electronic Character Aromatic,

-neutral benzene ring.[1]
Aromatic,

-excessive thiophene ring; Sulfur is electronegative (

).[1]
Thiophene can engage in unique

or

interactions.[1]
Basicity (

of

)

(Conjugate acid)

(Predicted/Analog dependent)
Less Basic. Useful if the benzimidazole is trapped in lysosomes or has poor passive permeability due to ionization.[1]
Acidity (

of

)


More Acidic. The NH proton is more labile, potentially strengthening H-bond donor capability.[1]
Lipophilicity (

)
Reference (0.0)

Generally similar, but polarity increases due to the sulfur atom's polarizability.[1]
Metabolic Liability Benzylic oxidation; N-dealkylation.[1]S-oxidation (Sulfoxide/Sulfone formation); Ring opening (rare).[1]Avoids arene oxide formation; introduces S-oxidation as a clearance route.[1]
Electronic Causality

The shift from a 6-membered benzene to a 5-membered thiophene ring induces significant electronic changes.[1] In benzimidazole, the benzene ring acts as a weak electron donor to the imidazole. In thieno[2,3-d]imidazole, the sulfur atom exerts a negative inductive effect (-I) on the imidazole ring, reducing the electron density at the N3 nitrogen.[1] This explains the reduced basicity (lower


 of the conjugate acid), making the molecule less likely to be protonated at physiological pH (7.4). This is a critical design feature for improving blood-brain barrier (BBB) penetration or oral bioavailability.[1]

Synthetic Architectures

Synthesis of the 1H-thieno[2,3-d]imidazole core is less trivial than benzimidazole formation due to the instability of the intermediate 2,3-diaminothiophene.[1] The most robust protocols utilize a "masked" amine approach, typically starting from 2-amino-3-nitrothiophene or 2-acetylamino-3-cyanothiophene .[1]

Pathway Visualization (DOT)[1]

Synthesis_Pathway Start Start: 2-Amino-3-nitrothiophene Step1 Protection (Ac2O/Boc) Start->Step1 Stabilize amine Step2 Reduction (H2/Pd-C or Fe/AcOH) Generates unstable diaminothiophene Step1->Step2 Nitro reduction Step3 Cyclization (R-COOH / PPA or Orthoester) Step2->Step3 Immediate trapping Product Target: 1H-Thieno[2,3-d]imidazole Step3->Product Dehydration Alternative Alt Route: Curtius Rearrangement (From Thiophene-3-carboxylic acids) Alternative->Step2 Via Isocyanate

Figure 1: Synthetic workflow for accessing the thieno[2,3-d]imidazole core. Note the critical requirement to trap the unstable diamine intermediate immediately.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-1H-Thieno[2,3-d]imidazole

Rationale: This method uses the reduction of a nitro-thiophene followed by in situ cyclization to avoid decomposition of the diaminothiophene intermediate.[1]

Materials:

  • 2-(Acetylamino)-3-nitrothiophene (Precursor)[1]

  • Iron powder (Reductant)[1]

  • Acetic acid (Solvent/Cyclizing agent)[1]

  • Ethyl acetate / Sodium bicarbonate (Workup)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(acetylamino)-3-nitrothiophene (1.0 eq) in glacial acetic acid (

    
     concentration).
    
  • Reduction: Add iron powder (5.0 eq) in portions at room temperature. The reaction is exothermic; monitor temperature to keep below

    
    .
    
  • Cyclization: Once the exotherm subsides, heat the mixture to reflux (

    
    ) for 4 hours. Mechanism: The nitro group reduces to an amine. The adjacent acetyl group undergoes intramolecular condensation with the newly formed amine to close the imidazole ring.
    
  • Workup: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Neutralization: Dilute the residue with water and neutralize with saturated

    
     to 
    
    
    
    . Extract with ethyl acetate (
    
    
    ).[1]
  • Purification: Dry organics over

    
     and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
    

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the acetyl methyl singlet (if fully cyclized to a methyl-substituted core, the shift will change; if using formic acid, look for the C2-H singlet at 
    
    
    
    ).[1]
  • MS: Confirm

    
     peak.
    
Protocol B: Determination of (Spectrophotometric)

Rationale: Due to the low solubility of these heterocycles, potentiometric titration is often inaccurate. UV-metric titration is the gold standard.[1]

  • Stock Solution: Prepare a

    
     stock of the thienoimidazole in DMSO.
    
  • Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (

    
    ).[1]
    
  • Measurement: Dilute the stock into the buffers (final conc.

    
    , 
    
    
    
    DMSO).[1]
  • Spectra Acquisition: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Identify the isosbestic points. Plot absorbance at

    
     vs. pH.[1] Fit the data to the Henderson-Hasselbalch equation to determine 
    
    
    
    .[1]

Case Study: STING Agonists (2022)[1][3][4][5]

A definitive application of this scaffold hopping strategy was demonstrated by researchers targeting the STING (Stimulator of Interferon Genes) pathway for cancer immunotherapy.

  • Context: Original inhibitors were based on benzimidazole cores which suffered from rapid metabolic clearance.

  • The Switch: Researchers replaced the benzimidazole with thieno[2,3-d]imidazole .[1]

  • Outcome:

    • Potency: The lead compound (Compound 45) achieved an

      
       of 
      
      
      
      .[1]
    • Selectivity: The scaffold hop maintained binding to the STING pocket (confirmed by X-ray crystallography) while improving the pharmacokinetic profile.

    • Mechanism: The thieno-imidazole core formed critical

      
      -stacking interactions with Tyr167, similar to the benzimidazole, but the altered geometry allowed for better accommodation of the side chains in the solvent-exposed region.[1]
      

References

  • Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration. Source: European Journal of Medicinal Chemistry (2022).[1] URL:[Link]

  • Thieno[2,3-d]imidazole derivatives: Synthesis and biological activity. Source: PubChem Compound Summary (CID 11829426).[1] URL:[Link][1]

  • Bioisosteric replacement in the search for antimicrobial agents. Source: ScienceRise: Pharmaceutical Science (2025).[1] URL:[Link][1]

  • Synthesis of thieno[2,3-d]pyrimidines and related fused systems. Source: Cairo University / Open Access Repository. URL:[Link]

Sources

Foundational

Molecular weight and lipophilicity of thieno[2,3-d]imidazole-5-carboxylic acid

Topic: Molecular Weight and Lipophilicity of Thieno[2,3-d]imidazole-5-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Special...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Lipophilicity of Thieno[2,3-d]imidazole-5-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

A Technical Guide to Scaffold Analysis in Lead Optimization

Executive Summary

In the landscape of modern kinase inhibitor and GPCR ligand design, the thieno[2,3-d]imidazole scaffold has emerged as a high-value bioisostere for purine and benzimidazole cores.[1] Its utility lies in its ability to engage hinge-region hydrogen bonds while offering distinct vectors for solubilizing groups.[1]

This guide focuses on the fundamental physicochemical properties—Molecular Weight (MW) and Lipophilicity (LogP/LogD) —of the core building block: thieno[2,3-d]imidazole-5-carboxylic acid .[1] Understanding the ionization behavior of this amphoteric scaffold is critical for predicting its ADME trajectory and optimizing ligand efficiency (LE).[1]

Part 1: Physicochemical Core Analysis
1. Molecular Weight & Structural Integrity

For the unsubstituted parent acid, the molecular weight provides a favorable starting point for "Fragment-Based Drug Discovery" (FBDD) or as a low-MW lead scaffold.[1]

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 168.00 Da[1]

  • Molecular Weight (Average): 168.17 g/mol [1]

Implications for Drug Design: With a MW of ~168 Da, this scaffold consumes very little of the "molecular weight budget" (typically <500 Da for oral drugs).[1] This allows for the addition of significant functional groups (phenyl rings, solubilizing tails) while maintaining a Ligand Efficiency (LE) > 0.3.[1]

2. The Lipophilicity Landscape (LogP vs. LogD)

Lipophilicity is not a static number for this compound; it is pH-dependent due to the presence of both an ionizable carboxylic acid and a basic imidazole nitrogen.[1]

Table 1: Predicted Physicochemical Properties

PropertyValue (Estimated)Context
cLogP (Neutral) 0.6 – 0.9Moderately polar; good for membrane permeability if neutral.[1]
pKa (Acidic) ~3.5 – 4.0Carboxylic acid deprotonation (

).[1]
pKa (Basic) ~5.5 – 6.5Imidazole nitrogen protonation (

).[1]
LogD (pH 7.4) -1.5 to -2.5Highly Hydrophilic. At physiological pH, the molecule exists primarily as an anion (

), preventing passive diffusion unless modified.[1]

Mechanistic Insight: At pH 7.4, the carboxylic acid is fully deprotonated (anionic).[1] The imidazole ring, depending on the specific fusion electronics, is likely neutral or partially protonated. This creates a highly polar species that requires esterification or amidation to cross biological membranes, making this compound a building block rather than a final drug candidate in its acid form.[1]

Part 2: Experimental Profiling Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation

Purpose: Confirm identity and isotopic distribution (Sulfur signature).[1]

  • System: UHPLC coupled to Q-TOF or Orbitrap.[1]

  • Ionization: ESI (Electrospray Ionization).[1] Run in both Positive (+) and Negative (-) modes.[1]

    • Note: The carboxylic acid often ionizes better in Negative mode (

      
      ), while the imidazole responds to Positive mode (
      
      
      
      ).[1]
  • Success Criteria:

    • Observed Mass accuracy < 5 ppm.[1]

    • Isotopic Pattern: Distinct

      
       peak (~4.4% abundance relative to 
      
      
      
      ) at M+2.[1]
Protocol B: pH-Metric LogD Determination (The "Gold Standard")

Purpose: Determine lipophilicity across the pH range (LogD profile) rather than a single point.[1]

Why not Shake-Flask? Traditional octanol-water shake flask methods struggle with ionizable compounds where LogD varies drastically with pH.[1] The potentiometric (titration) method is superior for this scaffold.[1]

Workflow:

  • Instrument: Potentiometric titrator (e.g., Sirius T3).[1]

  • Solvent: 0.15 M KCl (ionic strength adjustor) with varying ratios of Octanol/Water.

  • Procedure:

    • Dissolve ~1 mg of sample in the aqueous phase (acidified to pH 2).[1]

    • Titrate with KOH from pH 2

      
       pH 12.[1]
      
    • Perform the titration in three different ratios of octanol (e.g., 0.5 mL, 1.0 mL, 5.0 mL).

  • Data Analysis:

    • The shift in pKa values in the presence of octanol allows the algorithm to calculate the partition coefficient of the neutral species (

      
      ) and the ion (
      
      
      
      ).[1]
    • Output: A curve of LogD vs. pH.

Part 3: Visualization of Ionization & Workflow

The following diagrams illustrate the ionization states governing the lipophilicity and the recommended profiling workflow.

G cluster_0 Ionization States & Lipophilicity cluster_1 Profiling Workflow Cation Cationic Species (pH < 3) High Sol, Low Perm Zwitter Neutral / Zwitterion (pH 3.5 - 5.5) Max LogD (Permeable) Cation->Zwitter -H+ (COOH pKa) Anion Anionic Species (pH > 6.5) Low LogD (Hydrophilic) Zwitter->Anion -H+ (Imid pKa) Synthesis Synthesis (Thiophene Cyclization) QC QC: HRMS & NMR (Confirm S Isotope) Synthesis->QC LogD_Test Potentiometric Titration (Sirius T3) QC->LogD_Test Data LogD pH Profile (Decision Gate) LogD_Test->Data

Figure 1: Ionization-dependent lipophilicity shifts and the validation workflow for thieno[2,3-d]imidazole derivatives.

Part 4: Synthesis & Applications in Drug Discovery[2][3]
Synthetic Access

The synthesis of thieno[2,3-d]imidazole-5-carboxylic acid typically proceeds via the cyclization of 2-aminothiophene-3-carboxylic acid derivatives.[1]

  • Reagents: Orthoformates (e.g., triethyl orthoformate) or ethyl cyanoformate are used to close the imidazole ring.[1]

  • Critical Note: The purity of the starting aminothiophene is paramount, as thiophene isomers (thieno[3,2-d] vs [2,3-d]) have vastly different electronic properties.[1]

Strategic Application: Scaffold Hopping

Researchers utilize this scaffold to improve the solubility of inhibitors based on:

  • Benzimidazoles: The sulfur atom in the thiophene ring alters the electron density of the system, often improving metabolic stability against oxidative metabolism compared to the benzo-fused analog.[1]

  • Purines: It mimics the adenine core, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1]

Case Study Consideration: If your derivative shows a LogD > 4.0 (highly lipophilic), the 5-carboxylic acid position is the ideal vector to attach a solubilizing moiety (e.g., a morpholine or piperazine amide), leveraging the "Solubility Forecast Index" (SFI).[1]

References
  • PubChem. 1H-Thieno[2,3-d]imidazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Ali, E. M. H., et al. (2019).[1][2] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.[1][3][4][2] Bioorganic & Medicinal Chemistry.[1][3][5][6] Available at: [Link] (Note: Discusses the related pyrimidine scaffold, establishing the synthesis and utility of the thieno-fusion).

  • Stanetty, P., et al. (2001).[1][7] Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives. Arkivoc.[1][7] Available at: [Link] (Provides analogous synthetic routes for thieno-fused acidic systems).[1]

Sources

Exploratory

Literature review on thieno[2,3-d]imidazole synthesis pathways

Technical Whitepaper: Advanced Synthetic Architectures of Thieno[2,3-d]imidazoles Executive Summary: The Bioisostere Advantage The thieno[2,3-d]imidazole scaffold represents a privileged pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthetic Architectures of Thieno[2,3-d]imidazoles

Executive Summary: The Bioisostere Advantage

The thieno[2,3-d]imidazole scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Structurally analogous to benzimidazole and purine, this 5,5-fused bicyclic system offers unique electronic properties and solubility profiles that make it an ideal candidate for scaffold hopping.[1]

Recent developments have highlighted its utility in designing STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy and inhibitors of various kinases.[1] Unlike its 6,5-fused cousin (thieno[2,3-d]pyrimidine), the thieno[2,3-d]imidazole remains under-explored, primarily due to historical synthetic challenges.[1] This guide dissects the three primary synthetic pathways, evaluating them on scalability, regioselectivity, and atom economy.[1]

Retrosynthetic Analysis & Strategic Disconnections

To understand the synthetic logic, we must view the molecule through two primary disconnections.[1] The choice of pathway is dictated by the substitution pattern required on the imidazole ring.[1]

Retrosynthesis Target Thieno[2,3-d]imidazole (Target Scaffold) Diamine 2,3-Diaminothiophene (Pathway A: Classical) Target->Diamine Dehydration/Cyclization Amidine N'-(3-halothiophen-2-yl)amidine (Pathway B: Metal-Catalyzed) Target->Amidine C-N Bond Formation Imid_Aldehyde 4-Bromoimidazole-5-carbaldehyde (Pathway C: Imidazole-First) Target->Imid_Aldehyde Thiophene Annulation

Figure 1: Retrosynthetic disconnection showing the three primary logic gates for accessing the scaffold.

Pathway A: The Classical Diamine Route

This is the most established method, relying on the construction of the imidazole ring onto a pre-existing thiophene core.[1] It is robust but suffers from the instability of the intermediate 2,3-diaminothiophenes.[1]

Mechanism & Causality

The synthesis typically begins with 2-amino-3-nitrothiophenes . The critical step is the reduction of the nitro group.[1]

  • Challenge: Thiophenes are sensitive to harsh hydrogenation conditions (catalyst poisoning by sulfur).[1]

  • Solution: Stoichiometric reduction using Tin(II) Chloride (

    
    ) or Iron in acetic acid is preferred over catalytic hydrogenation to preserve the thiophene ring.[1]
    

Once the diamine is generated, it is immediately trapped with a carbon electrophile (carboxylic acid, orthoester, or aldehyde) to effect cyclization.[1]

ClassicalRoute Start 2-amino-3-nitrothiophene Red Reduction (SnCl2/HCl or Fe/AcOH) Start->Red Inter 2,3-Diaminothiophene (Unstable Intermediate) Red->Inter Cycl Cyclization (R-COOH / PPA or Orthoester) Inter->Cycl Product Thieno[2,3-d]imidazole Cycl->Product

Figure 2: The classical "Diamine" pathway requiring immediate trapping of the unstable intermediate.

Pathway B: Copper-Catalyzed Amidine Cyclization

Addressed in Synlett (2014), this modern approach bypasses the unstable diamine intermediate.[1] It utilizes a copper-catalyzed intramolecular cross-coupling to form the imidazole ring.[1]

Advantages
  • Diversity: Allows for the easy introduction of substituents at the 2-position of the imidazole.[1]

  • Stability: Uses stable amidine intermediates derived from 2-aminothiophenes.

Protocol Logic
  • Amidine Formation: A 2-aminothiophene (often halogenated at the 3-position) is reacted with a nitrile or orthoester to form an amidine.[1]

  • C-N Coupling: A Copper(I) catalyst (e.g., CuI) with a ligand (e.g., L-proline or phenanthroline) facilitates the intramolecular attack of the amidine nitrogen onto the C-3 position of the thiophene, displacing the halogen.[1]

Pathway C: The Imidazole-First Strategy

Less common but useful for specific substitution patterns, this route builds the thiophene ring onto a functionalized imidazole.[1]

  • Starting Material: 4-bromoimidazole-5-carbaldehyde.

  • Reagent: Ethyl 2-mercaptoacetate (thioglycolate).[1]

  • Mechanism: A Knoevenagel condensation followed by nucleophilic attack of the sulfur on the C-Br bond (S_NAr) and subsequent cyclization.[1]

Comparative Technical Analysis

FeaturePathway A (Diamine)Pathway B (Cu-Catalyzed)Pathway C (Imidazole-First)
Precursor Availability High (Nitrothiophenes)High (Aminothiophenes)Moderate (Bromoimidazoles)
Step Count 2-3 Steps2 Steps2 Steps
Intermediate Stability Low (Oxidation prone)High (Stable amidines)High
Diversity Potential Good for C-2 substitutionExcellent for N-1 & C-2Good for Thiophene subs.[1]
Scalability Moderate (Reductive workup)High (Catalytic)Moderate

Experimental Protocols

Protocol 1: Synthesis via Classical Diamine Route (Representative)

Targeting 2-Methylthieno[2,3-d]imidazole

  • Reduction:

    • Suspend 2-amino-3-nitrothiophene (10 mmol) in concentrated HCl (15 mL).

    • Add SnCl₂·2H₂O (35 mmol) portion-wise while maintaining temperature below 50°C.[1]

    • Stir at 60°C for 2 hours. Checkpoint: Solution should turn clear/pale.

    • Cool to 0°C. The amine salt may precipitate.[1] Isolate or use directly to avoid oxidation.[1]

  • Cyclization:

    • To the crude diamine salt, add Triethyl orthoacetate (15 mL) and Acetic Anhydride (2 mL).[1]

    • Reflux at 100°C for 4 hours.

    • Workup: Evaporate volatiles. Neutralize residue with sat.[1] NaHCO₃. Extract with EtOAc (3x).[1][2]

    • Purification: Flash chromatography (DCM/MeOH 95:5).[1]

Protocol 2: Copper-Catalyzed Cyclization (Modern)

Based on Liubchak et al. (2014)[1]

  • Amidine Synthesis:

    • React 3-bromo-2-aminothiophene (1.0 equiv) with benzonitrile (1.2 equiv) in the presence of AlCl₃ (1.2 equiv) in toluene at reflux for 12h.

    • Quench and isolate the N'-(3-bromothiophen-2-yl)benzamidine.

  • Cyclization:

    • Charge a reaction vial with the Amidine (1.0 mmol), CuI (10 mol%), L-Proline (20 mol%), and Cs₂CO₃ (2.0 equiv).[1]

    • Add DMSO (3 mL). Degas with Argon.

    • Heat to 110°C for 24 hours.

    • Workup: Dilute with water, extract with EtOAc.[1][2] The product is often pure enough for recrystallization.[1]

References

  • Liubchak, K., et al. (2014).[1] "Synthesis of Thieno[2,3-d]imidazoles by Copper-Catalyzed Amidine Cyclization." Synlett, 25(07), 965-968.[1]

  • Wang, Y., et al. (2022).[1][3] "Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy."[4] European Journal of Medicinal Chemistry, 238, 114482.[1][4]

  • Meth-Cohn, O., & Suschitzky, H. (1964).[1] "Heterocyclic syntheses from o-nitro-amines." Advances in Heterocyclic Chemistry. (Foundational text on nitro-amine reduction/cyclization strategies).

  • Hibbs, M. R., et al. (1999).[1] "Synthesis of polybenzimidazoles." (Provides context on the condensation of diamines with carboxylic acid derivatives, applicable to the thieno-analogues).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid from diaminothiophene

An Application Note for the Synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic Acid Topic: Audience: Researchers, scientists, and drug development professionals. Introduction: The Thieno[2,3-d]imidazole Scaffold The 1H-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic Acid

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thieno[2,3-d]imidazole Scaffold

The 1H-Thieno[2,3-d]imidazole core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen and sulfur heteroatoms, serves as a versatile framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[1] The carboxylic acid functionality at the 5-position provides a crucial handle for further derivatization or for forming key interactions, such as salt bridges, with target proteins. This guide provides a detailed, two-step protocol for the synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid, starting from the key intermediate, methyl 3,4-diaminothiophene-2-carboxylate.

Overall Synthetic Strategy

The synthesis is achieved through a robust and high-yielding two-step sequence. The strategy relies on first constructing the imidazole ring and then deprotecting the carboxylic acid group.

  • Step 1: Imidazole Ring Formation. A Phillips-type condensation reaction between the starting ortho-diaminothiophene and formic acid is used to efficiently construct the fused imidazole ring. This cyclization yields the stable ester intermediate, methyl 1H-thieno[2,3-d]imidazole-5-carboxylate.

  • Step 2: Ester Hydrolysis. A subsequent base-catalyzed hydrolysis (saponification) of the methyl ester cleanly converts it to the final target molecule, 1H-thieno[2,3-d]imidazole-5-carboxylic acid.

Synthetic_Pathway Start Methyl 3,4-diaminothiophene-2-carboxylate Intermediate Methyl 1H-thieno[2,3-d]imidazole-5-carboxylate Start->Intermediate Step 1: Cyclization (Formic Acid, Reflux) Final 1H-Thieno[2,3-d]imidazole-5-carboxylic acid Intermediate->Final Step 2: Hydrolysis (NaOH, H2O/MeOH, Reflux)

Sources

Application

Application Note: High-Purity Synthesis of (+)-Biotin via Thienoimidazole Intermediates

This Application Note is designed for process chemists and drug development researchers focusing on the industrial synthesis of (+)-Biotin (Vitamin H). It details the utilization of thienoimidazole-carboxylic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development researchers focusing on the industrial synthesis of (+)-Biotin (Vitamin H). It details the utilization of thienoimidazole-carboxylic acid derivatives (specifically the Sternbach and Lonza intermediates) as the central scaffold for constructing the biotin core.

Abstract

The industrial synthesis of (+)-Biotin requires precise stereochemical control to establish three continuous chiral centers (


) on a fused bicyclic core. This guide details the utilization of thienoimidazole-carboxylic acid  derivatives—specifically the thiolactone intermediate—as the critical junction for side-chain elongation. We present a scalable protocol for the conversion of the thienoimidazole core to (+)-Biotin, emphasizing the Grignard-based side-chain introduction  and stereoselective catalytic hydrogenation .

Introduction & Strategic Context

Biotin consists of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, featuring a valeric acid side chain.[1] The primary synthetic challenge is the thermodynamic instability of the cis-fused ring system compared to the trans-isomer, and the requirement for high enantiomeric excess (ee).

The "Thienoimidazole Route" (an evolution of the Sternbach-Goldberg synthesis) remains the dominant industrial strategy. It relies on constructing the


-thieno[3,4-

]imidazole
core (often protected with benzyl groups) before attaching the pentanoic acid side chain.
Key Chemical Challenges
  • Sulfur Poisoning: The sulfur atom in the thienoimidazole ring can poison hydrogenation catalysts (Pd/C, Rh) during the reduction steps.

  • Stereocontrol: The junction between the imidazole and thiophene rings must be cis.

  • Side-Chain Elongation: Converting the C4-carboxylic acid (or lactone/thiolactone) handle into the full C5 valeric acid chain without racemization.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the Thienoimidazole-Carboxylic Acid intermediate (Thiolactone) into (+)-Biotin.

BiotinSynthesis cluster_conditions Critical Control Points Precursor Fumaric Acid / Diaminosuccinic Acid Core Thienoimidazole Intermediate (Thiolactone/Carboxylic Acid) Precursor->Core Cyclization & Sulfuration Grignard Grignard Reaction (Side Chain Introduction) Core->Grignard Mg-Reagent Addition Dehydration Dehydration (Exocyclic Double Bond) Grignard->Dehydration Acid Catalysis Hydrogenation Stereoselective Hydrogenation (Asymmetric Induction) Dehydration->Hydrogenation H2, Rh/Al2O3 Deprotection Global Deprotection (HBr/AcOH) Hydrogenation->Deprotection Debenzylation Biotin (+)-Biotin (Final Product) Deprotection->Biotin Crystallization

Caption: Figure 1. The "Thienoimidazole Route" flow.[2] The yellow node represents the critical bicyclic intermediate discussed in this guide.

Experimental Protocols

Protocol A: Preparation of the Thienoimidazole Core (Thiolactone)

Target Intermediate:


-1,3-dibenzyl-tetrahydro-thieno[3,4-

]imidazol-2(3H)-one-4-carboxylic acid thiolactone.

Context: This intermediate acts as the electrophile for the side-chain attachment. The "carboxylic acid" functionality is internally cyclized to form a thiolactone, activating it for nucleophilic attack.

Reagents:

  • Crude cyclic anhydride precursor

  • Zinc powder (activation)

  • Acetic anhydride (

    
    ) / Acetic acid (
    
    
    
    )
  • Sodium sulfide (

    
    )
    

Procedure:

  • Anhydride Formation: Dissolve the meso-diaminosuccinic acid derivative in refluxing

    
     to form the cyclic anhydride.
    
  • Reduction to Lactone: Treat the anhydride with Zn powder in

    
     at 60°C. Critical: Monitor temperature to prevent over-reduction.
    
  • Thiolation: React the lactone with Potassium Thioacetate (

    
    ) or 
    
    
    
    in dimethylacetamide (DMAc) at 140°C for 4 hours.
  • Work-up: Quench with ice water. The thienoimidazole thiolactone precipitates as a white/off-white solid.

  • Recrystallization: Purify using Isopropanol/Hexane (1:3).

QC Checkpoint:

  • HPLC: Purity > 98%.

  • IR: Look for characteristic thiolactone carbonyl stretch at ~1700 cm⁻¹.

Protocol B: Side-Chain Introduction & Stereoselective Reduction

Objective: Convert the thienoimidazole thiolactone to the biotin skeleton using a Grignard reagent, followed by asymmetric hydrogenation.

Reagents:

  • Intermediate from Protocol A[3]

  • (3-ethoxypropyl)magnesium bromide (Grignard Reagent)

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    )
  • Solvent: Toluene / Methanol

Step-by-Step Methodology:

  • Grignard Addition:

    • Under

      
       atmosphere, dissolve 10.0 g of the thienoimidazole thiolactone in dry Toluene.
      
    • Cool to 0°C.[4]

    • Add (3-ethoxypropyl)magnesium bromide (1.2 eq) dropwise over 30 minutes.

    • Mechanism:[3][2][5][6][7] The Grignard attacks the thiolactone carbonyl, opening the ring to form a hemiacetal/ketone intermediate.

  • Dehydration (Formation of the Ene-Lactam):

    • Add 10%

      
       to the reaction mixture and reflux for 2 hours.
      
    • This forces the elimination of water, creating an exocyclic double bond at the C4 position.

    • Result: An unsaturated thienoimidazole derivative.

  • Stereoselective Hydrogenation (The "Sternbach" Reduction):

    • Challenge: We must reduce the double bond to establish the all-cis geometry.

    • Transfer the unsaturated intermediate to a high-pressure autoclave.

    • Catalyst: Add 5% Pd/C (10 wt% loading). Note: If sulfur poisoning is observed, switch to Rh/Al

      
      O
      
      
      
      which is more sulfur-tolerant.
    • Conditions: Pressurize to 50 bar

      
       at 60°C for 12 hours.
      
    • Validation: Check reaction completion via TLC (Hexane:EtOAc 1:1). The starting alkene spot should disappear.

  • Deprotection (Debenzylation) & Oxidation:

    • Dissolve the hydrogenated product in 48% HBr (aq) and reflux for 6 hours. This cleaves the N-benzyl groups and hydrolyzes the ethoxy ether to the alcohol, which is then oxidized (using Jones reagent or TEMPO) to the carboxylic acid (Valeric acid moiety).

    • Modern Alternative: Use methanesulfonic acid (MSA) in TFA for milder deprotection.

Analytical Data & Specifications

To ensure the intermediate "Thienoimidazole-5-carboxylic acid" (or its derivatives) meets pharmaceutical standards, compare results against these baselines:

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline powderVisualDiscoloration indicates sulfur oxidation.
Purity > 99.0%HPLC (C18 column)Impurities often include the trans-isomer.
Melting Point 232–234°C (Final Biotin)CapillarySharp melting point indicates high crystalline purity.
Specific Rotation

to

Polarimetry (0.1N NaOH)Critical for confirming optical purity.
Residual Solvents < 500 ppm (Toluene)GC-HSStrictly regulated in pharma applications.

Troubleshooting & Expert Insights

Issue: Low Stereoselectivity (cis/trans ratio)
  • Cause: Isomerization during the dehydration step or poor catalyst facial selectivity.

  • Solution: Lower the hydrogenation temperature to 40°C and increase pressure. The cis-isomer is kinetically favored, but high heat can induce thermodynamic equilibration to the trans-form.

Issue: Catalyst Deactivation
  • Cause: Sulfur from the thio-ring binds to Pd active sites.

  • Solution: Pre-treat the feed solution with activated carbon to remove trace free sulfur species. Alternatively, increase catalyst loading to 20 wt% or use a Rhodium-based catalyst.

Issue: Incomplete Grignard Reaction
  • Cause: Moisture in the solvent or "Thienoimidazole" starting material.

  • Solution: Ensure the thiolactone water content (KF) is < 0.1%. Perform azeotropic distillation with toluene prior to Grignard addition.

References

  • Sternbach, L. H. (1963). "Biotin."[1][4][2][5][6][8][9][10][11][12][13][14] Comprehensive Biochemistry, 11, 66-81. Link

  • Gerecke, M., et al. (1970).[15] "Die chemische Synthese von Biotin." Helvetica Chimica Acta, 53(5), 991-999.[15] Link

  • Seki, M. (2009). "Practical Synthesis of (+)-Biotin." Synthesis, 2009(10), 1619-1626. Link

  • Lonza AG. (1990). "Process for the preparation of biotin." US Patent 4,873,350. Link

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755–1792. Link

Sources

Method

Advanced Application Note: Thieno[2,3-d]imidazole-5-carboxylic Acid Scaffolds for Systemic STING Agonism

Executive Summary The Stimulator of Interferon Genes (STING) pathway is a critical bridge between innate immunity and anti-tumor responses. While natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP are potent agonists, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical bridge between innate immunity and anti-tumor responses. While natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP are potent agonists, their poor membrane permeability and rapid enzymatic degradation limit their clinical utility to intratumoral injection.

This application note details the utilization of Thieno[2,3-d]imidazole-5-carboxylic acid as a privileged scaffold for the development of non-nucleotide, systemically available STING agonists . Derived via scaffold hopping strategies from earlier amidobenzimidazole (ABZI) classes, this heterocyclic core offers superior physicochemical properties, enabling intravenous delivery and potent activation of the TBK1-IRF3-IFN


 signaling axis.

Scientific Rationale & Mechanism

The "Scaffold Hopping" Logic

Early non-nucleotide agonists (e.g., diABZI) utilized a benzimidazole core to bridge the STING dimer interface. However, optimization of oral bioavailability and metabolic stability required structural diversification. The thieno[2,3-d]imidazole core serves as a bioisostere, altering the electron density and solubility profile while maintaining the critical hydrogen-bonding geometry required to "lock" the STING protein in its active, closed conformation.

Mechanism of Action (MOA)

Unlike CDNs which bind to the central pocket, thieno[2,3-d]imidazole derivatives typically function as "molecular glues." Two units of the agonist (often linked via a spacer in the final drug candidate) bind to the transmembrane domain interface, inducing a conformational change that mimics the binding of cGAMP. This recruits TBK1, leading to the phosphorylation of IRF3 and the subsequent transcription of Type I interferons.[1]

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the thieno[2,3-d]imidazole agonist.

STING_Pathway Agonist Thieno-imidazole Agonist STING_Inactive STING Dimer (Open/Inactive) Agonist->STING_Inactive Binds LBD STING_Active STING Dimer (Closed/Active) STING_Inactive->STING_Active Conformational Lock TBK1 TBK1 Recruitment STING_Active->TBK1 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates NFkB NF-κB Activation TBK1->NFkB Activates Nucleus Nuclear Translocation IRF3->Nucleus NFkB->Nucleus IFN Type I IFNs (IFN-β) Nucleus->IFN Transcription Immunity Anti-Tumor Immunity IFN->Immunity Paracrine Signaling

Caption: Signal transduction cascade: Thieno[2,3-d]imidazole agonists stabilize the active STING dimer, driving IFN-β production.

Chemical Synthesis Protocol

The synthesis of the core scaffold, Thieno[2,3-d]imidazole-5-carboxylic acid , requires precise control of regiochemistry during the cyclization of the thiophene ring.

General Synthetic Workflow

The synthesis typically proceeds from a 2-amino-3-nitrothiophene intermediate or a diamino-thiophene precursor.

Reagents Required:

  • Ethyl 2-amino-thiophene-3-carboxylate derivatives

  • Triethyl orthoformate (Cyclizing agent)[2]

  • Sodium hydroxide (Hydrolysis)

  • Anhydrous DMF, Ethanol

Step-by-Step Protocol (Core Scaffold Generation):

  • Nitration/Precursor Prep: Start with ethyl 2-acetamido-thiophene-3-carboxylate. Perform nitration if necessary to introduce nitrogen at the C4/C5 position, or utilize a 2,3-diamino thiophene precursor if available.

  • Imidazole Ring Closure:

    • Dissolve the diamino-thiophene intermediate (1.0 eq) in triethyl orthoformate (excess).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Reflux at 80-100°C for 4-6 hours. Monitor by TLC (formation of the bicyclic core).

    • Checkpoint: The product is the ethyl ester of the thieno[2,3-d]imidazole.

  • Saponification (Acid Generation):

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at room temperature for 12 hours.

    • Acidify with 1M HCl to pH 3.0 to precipitate the Thieno[2,3-d]imidazole-5-carboxylic acid .

    • Filter and dry under vacuum.

  • Derivatization (The "Active" Agonist):

    • The carboxylic acid is the "handle." To create a potent agonist (e.g., Compound 45 from Niu et al., 2022), perform an amide coupling with a specific linker-amine (often containing a sulfonamide or aliphatic tail) using HATU/DIPEA in DMF.

Synthesis_Workflow Start Aminothiophene Precursor Cyclization Cyclization (Orthoformate) Start->Cyclization Ester Thieno-imidazole Ester Cyclization->Ester Hydrolysis Hydrolysis (LiOH/HCl) Ester->Hydrolysis Core Thieno[2,3-d]imidazole -5-carboxylic acid Hydrolysis->Core Coupling Amide Coupling (Linker Attachment) Core->Coupling Final Active STING Agonist Coupling->Final

Caption: Synthetic route from aminothiophene precursors to the active thieno[2,3-d]imidazole STING agonist.

Biological Validation Protocols

To validate the efficacy of the synthesized thieno[2,3-d]imidazole derivatives, a dual-approach using reporter assays and immunoblotting is required.

Protocol A: ISG-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Interferon-Stimulated Genes (ISGs).

  • Cell Line: THP1-Dual™ cells (InvivoGen) or RAW-Lucia™ ISG cells. These cells stably express an IRF-inducible Lucia luciferase reporter.

  • Reagents: QUANTI-Luc™ detection reagent, Opti-MEM.

  • Procedure:

    • Plate THP1-Dual cells (50,000 cells/well) in a 96-well flat-bottom plate.

    • Prepare serial dilutions of the Thieno-imidazole agonist (e.g., 10

      
      M to 0.1 nM) in DMSO/Media.
      
    • Treat cells for 24 hours at 37°C, 5% CO

      
      .
      
    • Transfer 20

      
      L of cell culture supernatant to a white opaque plate.
      
    • Add 50

      
      L of QUANTI-Luc™ substrate.
      
    • Measure luminescence immediately on a plate reader.

    • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC

      
      .
      
Protocol B: Western Blot Pathway Analysis

Confirms that the luminescence is due to specific STING-TBK1-IRF3 activation and not off-target toxicity.

  • Antibodies: anti-pSTING (S366), anti-pTBK1 (S172), anti-pIRF3 (S396), anti-Vinculin (Loading Control).

  • Procedure:

    • Treat THP-1 cells with the agonist (at EC

      
       concentration) for 2 hours  (peak phosphorylation usually occurs early).
      
    • Lyse cells in RIPA buffer with phosphatase inhibitors (Na

      
      VO
      
      
      
      , NaF).
    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Block with 5% BSA (Phospho-antibodies often fail in milk).

    • Incubate primary antibodies overnight at 4°C.

    • Expected Result: Robust bands for p-TBK1 and p-IRF3 compared to DMSO control.

Data Summary: Scaffold Comparison

The following table highlights the advantages of the Thieno[2,3-d]imidazole scaffold over traditional CDNs.

FeatureCyclic Dinucleotides (e.g., ADU-S100)Thieno[2,3-d]imidazole Agonists
Molecular Weight High (~700 Da)Low (< 500 Da)
Charge Negative (Phosphate groups)Neutral/Modifiable
Cell Permeability Low (Requires transporters)High (Passive diffusion)
Route of Admin Intratumoral (IT) OnlySystemic (IV/Oral potential)
Metabolic Stability Susceptible to ENPP1 hydrolysisResistant to nucleases
Potency (EC50) Low nMLow nM (e.g., 1.2 nM for Cmpd 45)

References

  • Niu, J., et al. (2022).[3][4][5] "Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration."[1][5] European Journal of Medicinal Chemistry, 238, 114482.[1][3][5] [1][3]

  • Ramanjulu, J. M., et al. (2018). "Design of amidobenzimidazole STING receptor agonists with systemic activity." Nature, 564, 439–443.

  • Chin, E. N., et al. (2020). "Antitumor activity of a systemic STING-activating non-nucleotide agonist."[6] Science, 369(6506), 993-999.

  • InvivoGen. (n.d.). "THP1-Dual™ Cells Protocol."

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid in DMSO

Prepared by: Gemini, Senior Application Scientist Subject: Advanced Strategies for Improving the Solubility of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid in DMSO Introduction Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Subject: Advanced Strategies for Improving the Solubility of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid in DMSO

Introduction

Welcome to the technical support center for 1H-Thieno[2,3-d]imidazole-5-carboxylic acid. As researchers and drug development professionals, you are often working with novel heterocyclic compounds that present unique experimental challenges. A common hurdle encountered with this specific molecule is its limited solubility in dimethyl sulfoxide (DMSO), the standard solvent for high-throughput screening and stock solution preparation.[1][2]

This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these solubility issues, ensuring the integrity and success of your experiments.

Compound Structural Overview

Understanding the molecule's structure is the first step in troubleshooting its solubility. 1H-Thieno[2,3-d]imidazole-5-carboxylic acid has several key features that influence its behavior in solution:

  • A Fused Heterocyclic Core: The rigid, planar thienoimidazole system can lead to strong crystal lattice energy due to efficient packing and π-π stacking interactions, making it difficult for solvent molecules to break it apart.

  • A Carboxylic Acid (-COOH) Group: This is the most important functional group for solubility manipulation. It is acidic and can be deprotonated to form a highly polar carboxylate anion (-COO⁻).

  • An Imidazole Moiety: This group contains both a weakly acidic proton (N-H) and a weakly basic nitrogen atom, making the molecule amphoteric.

The primary challenge arises from the molecule's ability to form strong intermolecular hydrogen bonds in its solid state, which must be overcome by the solvent.

cluster_0 1H-Thieno[2,3-d]imidazole-5-carboxylic acid cluster_1 Key Functional Groups mol A Carboxylic Acid (Acidic) B Imidazole N-H (Weakly Acidic) C Thiophene Sulfur D Imidazole N (Weakly Basic)

Caption: Key functional groups of the target molecule.

Frequently Asked Questions (FAQs)

Q1: I've prepared a 10 mM solution of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid in DMSO, but it's hazy and a precipitate formed overnight. What happened?

A1: This is a classic sign of a compound reaching its kinetic solubility limit, which is often higher than its true thermodynamic equilibrium solubility. You likely created a supersaturated solution, which is inherently unstable. Over time, the excess solute crashes out of the solution as the system returns to its lowest energy state (thermodynamic equilibrium). Storing solutions at lower temperatures (e.g., 4°C or -20°C) can accelerate this process, as solubility generally decreases with temperature.[3]

Q2: Why is this compound so difficult to dissolve in pure DMSO, even though both are polar?

A2: While DMSO is a powerful polar aprotic solvent, the insolubility stems from the molecule's high crystal lattice energy.[4] In its solid form, the carboxylic acid and imidazole groups form very strong intermolecular hydrogen bonds with each other. For the compound to dissolve, the energy gained from DMSO solvating the individual molecules must be sufficient to overcome this highly stable crystal structure. For this molecule, that energy balance is unfavorable, leading to poor intrinsic solubility.

Q3: Can I just heat the solution to get more compound to dissolve?

A3: Yes, gentle heating is a valid initial step and can significantly increase solubility for compounds whose dissolution is an endothermic process.[5] However, this method has two critical caveats:

  • Risk of Supersaturation: Upon cooling back to room temperature, the compound will likely precipitate out, as described in Q1. This method is only suitable if the solution will be used immediately at an elevated temperature.

  • Compound Stability: You must verify that 1H-Thieno[2,3-d]imidazole-5-carboxylic acid is thermally stable. Prolonged heating can lead to degradation, which would compromise your experimental results.[3]

Troubleshooting Guide: From Low to High Concentration

This guide provides a tiered approach to solving solubility challenges, from simple physical methods to more robust chemical modifications.

Caption: A workflow for troubleshooting solubility issues.

Tier 1: Basic Physical Intervention (For Low Concentrations)

If you only require a low-concentration solution and are observing slow dissolution, start with these methods.

MethodMechanism of ActionProsCons
Sonication Uses ultrasonic waves to provide the energy needed to break apart the crystal lattice and enhance solvent penetration into the solid particles.Simple, fast, avoids thermal degradation.May not be sufficient for achieving high concentrations; can create unstable supersaturated solutions.
Gentle Heating Increases the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution (endothermic process).[5][6]Effective for many compounds.Risk of compound degradation; solution will likely precipitate upon cooling to ambient temperature.[3]
Tier 2: Advanced Chemical Intervention (For High-Concentration Stocks)

When physical methods are insufficient, especially for preparing concentrated stock solutions (e.g., >10 mM), chemical modification is the most reliable strategy.

Primary Recommendation: In Situ Salt Formation

The Causality: The most effective way to dramatically increase the solubility of this compound is to convert the neutral carboxylic acid into an ionic salt.[4][7][8] By adding a suitable base, you deprotonate the carboxylic acid, forming a carboxylate anion. This charged species is significantly more polar than the neutral molecule and interacts much more favorably with the polar DMSO solvent, leading to a substantial increase in solubility.[9][10]

Caption: Conversion to an ionic salt to boost solubility.

Experimental Protocol: Preparing a 50 mM Stock via Salt Formation

This protocol describes the preparation of a salt using triethylamine (TEA), a common organic base.

Materials:

  • 1H-Thieno[2,3-d]imidazole-5-carboxylic acid

  • Anhydrous, high-purity DMSO

  • Triethylamine (TEA)

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance and weigh boat

  • Appropriate vial

Procedure:

  • Calculate Molar Equivalents: Determine the mass of your compound needed for the desired volume and concentration (e.g., for 1 mL of a 50 mM solution). You will add approximately 1.1 molar equivalents of base to ensure complete deprotonation.

  • Weigh Compound: Accurately weigh the required amount of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid and place it into a clean, dry vial.

  • Add DMSO: Add approximately 90% of the final required volume of DMSO to the vial. The compound will likely remain as a suspension.

  • Add Base: Carefully add 1.1 molar equivalents of triethylamine (TEA) to the suspension.

  • Dissolve: Cap the vial securely and vortex vigorously for 2-5 minutes. Gentle warming (30-40°C) can be applied if dissolution is slow. The suspension should clarify into a transparent solution.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume and vortex briefly to ensure homogeneity.

  • Documentation: Crucially, label the vial clearly, indicating that it is the triethylammonium salt of the compound in DMSO, not the free acid. This is critical for accurate reporting and reproducibility.

Self-Validation Check: A successfully prepared stock solution should remain clear and free of precipitate after storage at room temperature and upon freeze-thaw cycles. If precipitation occurs, a stronger base (e.g., DBU) or a different counter-ion may be required.

Alternative Strategy: Co-Solvents

If salt formation is not desirable for your specific application, using a co-solvent can be a viable alternative. A co-solvent works by altering the overall properties of the solvent mixture to be more favorable for the solute.[11]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent, similar to DMSO, but with different solvating properties. Preparing a solution in a 4:1 or 9:1 DMSO:NMP mixture can sometimes disrupt the crystal packing more effectively than DMSO alone.[12]

  • Water: Counterintuitively, adding a very small percentage of water (e.g., 1-5%) can sometimes increase the solubility of carboxylic acids in organic solvents.[13][14] The water molecules can help bridge interactions between the solute and DMSO and facilitate ionization. However, this is a delicate balance; exceeding this small amount will likely cause the hydrophobic parts of the molecule to precipitate.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]

  • Goh, C. F., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Ko, E. C. F., & Lam, S. Y. (1974). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 52(20), 3563-3566. [Link]

  • Gerl, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 108-115. [Link]

  • Gerl, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]

  • ResearchGate. Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. [Link]

  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 37(1-2), 145-152. [Link]

  • ResearchGate. Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. [Link]

  • Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. Journal of Pharmaceutical Sciences, 88(11), 1174-1181. [Link]

  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Gaber, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(7), 1551. [Link]

  • Bama, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1038-1044. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ResearchGate. Water-soluble thiosemicarbazide-imidazole derivative as an efficient inhibitor protecting P110 carbon steel from CO2 corrosion. [Link]

  • Bama, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Journal of Pharmaceutical and Medical Research. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • ResearchGate. (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • Millard, M. M., & Acree, W. E. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 123-137. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • RSC Publishing. Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells. [Link]

  • PubChem. 1h-Thieno[2,3-d]imidazole. [Link]

  • Thieme. Design and Synthesis of Tetrahydrobenzo[8][15]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. [Link]

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [Link]

  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

Sources

Optimization

Technical Support Center: High-Purity Isolation of Thienoimidazole Carboxylic Acids

Topic: Purification of Thienoimidazole Carboxylic Acids via Recrystallization Role: Senior Application Scientist Ticket ID: TIC-PUR-001 Status: Open Introduction: The Challenge of Zwitterions Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Thienoimidazole Carboxylic Acids via Recrystallization Role: Senior Application Scientist Ticket ID: TIC-PUR-001 Status: Open

Introduction: The Challenge of Zwitterions

Welcome to the technical support hub for heterocyclic chemistry. You are likely here because your thienoimidazole carboxylic acid (e.g., thieno[2,3-d]imidazole-2-carboxylic acid or its derivatives) is behaving unpredictably.

The Core Problem: Thienoimidazole carboxylic acids are zwitterionic . The imidazole ring is basic (


), while the carboxylic acid is acidic (

). This creates a unique solubility profile where the molecule is least soluble at its isoelectric point (pI) but highly soluble in strong acid or base. Furthermore, the thiophene moiety introduces lipophilicity and a susceptibility to oxidative darkening (sulfur oxidation).

This guide replaces "trial and error" with a logic-based purification strategy.

Module 1: Solvent Selection Matrix

User Query: "I've tried ethanol, but it won't dissolve. DMSO dissolves it but won't crystallize. What should I use?"

Scientist Response: You are likely battling the high lattice energy typical of fused imidazoles. The solvent must disrupt the strong intermolecular H-bonds (N-H···O=C) without being so potent that it prevents nucleation.

Recommended Solvent Systems
Solvent SystemRoleSuitabilityOperational Note
Ethanol / Water Primary ChoiceExcellent. Balances polarity. Good for removing inorganic salts.Start with 95% EtOH.[1] Add water only if "oiling out" occurs or to induce precipitation.
Acetic Acid (Glacial) / Water High SolubilityGood for stubborn solids. The acid protonates the imidazole, increasing solubility.Warning: High heat (>80°C) in acid can trigger decarboxylation . Monitor temp closely.
DMF / Water Last ResortHigh. Use only if the compound is insoluble in boiling AcOH.Hard to remove solvent traces.[2] Risk of forming dimethylamine adducts at high temp [1].
Methanol / Dioxane AlternativeModerate. Good for lipophilic derivatives (e.g., alkyl-substituted thiophenes).Dioxane is a peroxide former; ensure it is inhibited and fresh.

Module 2: The Master Protocol (Step-by-Step)

User Query: "Can you provide a standard operating procedure (SOP) that minimizes yield loss?"

Scientist Response: Below is the optimized workflow. It integrates an "Isoelectric Precipitation" pre-step which significantly cleans the crude material before you even attempt recrystallization.

Phase A: Crude Cleanup (Isoelectric Precipitation)

Before recrystallizing, we must remove gross impurities.

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL/g). Stir until fully dissolved (solution pH > 10).

  • Filtration: Filter off any insoluble dark solids (tar/polymerized thiophene).

  • Precipitation: Slowly add 1M HCl dropwise while stirring.

  • Target pH: Monitor pH. The product will crash out massively at pH 3.5 – 4.5 (Isoelectric point).

  • Collection: Filter the solid. Wash with cold water. This is your input for recrystallization.

Phase B: Recrystallization Workflow

RecrystallizationFlow Start Crude Thienoimidazole (Acid-Washed) SolventAdd Add Solvent (EtOH or AcOH) Heat to Reflux Start->SolventAdd CheckSol Is it fully dissolved? SolventAdd->CheckSol AddMore Add more hot solvent CheckSol->AddMore No (Cloudy) Charcoal Optional: Add Activated Carbon (For colored impurities) CheckSol->Charcoal Yes (Clear) AddMore->CheckSol HotFilter Hot Filtration (Remove Carbon/Insolubles) Charcoal->HotFilter Cooling Controlled Cooling (RT -> 4°C -> -20°C) HotFilter->Cooling Harvest Filtration & Drying (Vacuum + P2O5) Cooling->Harvest

Caption: Logical flow for the recrystallization of fused heterocyclic acids.

Module 3: Troubleshooting Center (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Ticket: "As my solution cools, I see oily droplets at the bottom instead of crystals. Eventually, it hardens into a gum."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[3] It happens when the melting point of your solvated compound drops below the boiling point of the solvent mixture, or supersaturation is too high [2].[3]

The Fix (Decision Tree):

OilingOut Issue Oiling Out Detected Reheat Re-heat to Redissolve Issue->Reheat Action1 Add more 'Good' Solvent (Lowers Supersaturation) Reheat->Action1 If solution was very concentrated Action2 Seed at High Temp (Just below cloud point) Reheat->Action2 If concentration is optimal Action3 Slower Cooling (Insulate flask) Action1->Action3 Action2->Action3

Caption: Remediation strategy for oiling out during heterocyclic crystallization.

Detailed Steps:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Dilute: Add 10-20% more of your primary solvent (e.g., Ethanol). Oiling out often means the solution is too concentrated.

  • Trituration: If it solidifies as a gum, decant the solvent and add diethyl ether. Grind the gum with a spatula under the ether. This often induces crystallization by extracting trapped solvent.[4]

Issue 2: Persistent Coloration

User Ticket: "My compound should be off-white, but it's dark brown. Recrystallization isn't fixing it."

Diagnosis: Thiophene derivatives are prone to forming oligomeric sulfur impurities (tars) that occlude into the crystal lattice.

The Fix:

  • Activated Carbon (Darco G-60): You must perform a carbon treatment.

  • Protocol:

    • Dissolve compound in boiling solvent.[5]

    • Remove heat (wait 30s to avoid boil-over).

    • Add 1-3 wt% activated carbon.

    • Stir for 5-10 minutes (keep hot, but do not reflux vigorously).

    • Filter through a Celite pad (pre-wetted with hot solvent).

    • Note: Do not use too much carbon, or you will adsorb your product (thienoimidazoles have high affinity for carbon).

Issue 3: Decarboxylation Anxiety

User Ticket: "I'm afraid to heat it. Will the COOH group fall off?"

Diagnosis: Imidazole-2-carboxylic acids are generally stable up to ~150°C, but they can decarboxylate in acidic media at high temperatures, effectively turning into the simple thienoimidazole [3].

The Fix:

  • Avoid: Boiling in concentrated HCl or H2SO4.

  • Safe Zone: Refluxing in Ethanol or Acetic Acid (118°C) is generally safe for short durations (< 1 hour).

  • Verification: Check NMR. Loss of COOH is obvious (appearance of a new proton signal on the imidazole ring, usually around 7.5-8.0 ppm).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to recrystallize? A: Technically yes, but practically no. DMSO has a high boiling point (189°C) and is very difficult to remove from the crystal lattice. You will likely end up with a solvate (Product · DMSO) that confuses your elemental analysis and NMR. If you must use DMSO, use it as a co-solvent: dissolve in minimal DMSO, then slowly add water until turbid.

Q: How do I dry these crystals? A: Thienoimidazoles are hygroscopic.

  • Method: Vacuum oven at 50°C.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets in the vacuum chamber to scavenge water and acid traces.
    

Q: My yield is only 40%. Where is the rest? A: It is likely in the mother liquor due to the zwitterionic equilibrium.

  • Recovery: Concentrate the mother liquor to half volume and cool again.

  • pH Check: Ensure the mother liquor is at the exact isoelectric point (pH ~4). If it drifted to pH 1 or pH 9, your product is soluble. Adjust pH to recover the "second crop."

References

  • BenchChem. (2025).[6] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Retrieved from (Analogous heterocyclic acid purification principles).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from .

  • Storey, R. A., & Ymen, I. (2011). Solid State Characterization of Pharmaceuticals. Wiley-Blackwell.
  • Organic Syntheses. (2014). Synthesis of Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 10.
  • Science of Synthesis. (2020). Product Class 3: Thieno[2,3-d]imidazoles.[7] Thieme Chemistry. (Structural properties of the specific scaffold).

Sources

Troubleshooting

Technical Support Center: Optimizing Thieno[2,3-d]imidazole Ring Closure Reactions

Welcome to the technical support center for the synthesis of thieno[2,3-d]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The thieno[2,3-d]imidazole core is a key structural motif in a variety of biologically active molecules, including STING agonists for cancer immunotherapy.[1] Achieving high yields in the critical ring closure step can be challenging. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and maximize your product yield.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the synthesis of thieno[2,3-d]imidazoles.

Q1: My thieno[2,3-d]imidazole ring closure reaction has a very low yield. What are the most common causes?

A1: Low yields in these cyclization reactions often stem from a few key areas:

  • Purity of Starting Materials: The precursor, typically a substituted 2-aminothiophene, is crucial. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the cyclization.[2] For instance, in a Gewald synthesis of the 2-aminothiophene precursor, residual sulfur or base can impact the subsequent ring closure.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[2] For example, some cyclization methods require high temperatures, and insufficient heating can lead to incomplete reaction. Conversely, prolonged heating can cause product degradation.

  • Atmospheric Moisture and Oxygen: Many organic reactions, including heterocyclic ring closures, can be sensitive to moisture and air.[2] Using dried solvents and an inert atmosphere (e.g., nitrogen or argon) is often essential.

  • Inefficient Mixing: In heterogeneous reactions, where not all components are dissolved, poor stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.[2]

Q2: I'm having trouble synthesizing my 2-aminothiophene precursor. What are some reliable methods?

A2: The Gewald reaction is a widely used and versatile method for synthesizing polysubstituted 2-aminothiophenes.[3][4] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] Modern variations of the Gewald reaction offer improved yields and more environmentally friendly conditions, such as using microwave irradiation or ball-milling techniques.[5]

Q3: What are some common side reactions to be aware of during the thieno[2,3-d]imidazole ring closure?

A3: Depending on the specific synthetic route, several side reactions can occur:

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense, leading to oligomeric or polymeric byproducts that are difficult to remove.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal. This can result in a mixture of starting material, intermediate, and product.

  • Alternative Cyclization Pathways: Depending on the functional groups present on the thiophene precursor, cyclization could potentially occur at different positions, leading to isomeric byproducts.

Q4: How can I effectively purify my final thieno[2,3-d]imidazole product?

A4: Purification strategies will depend on the physical properties of your product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is a standard technique. A range of solvent systems, from non-polar (e.g., hexanes/ethyl acetate) to more polar (e.g., dichloromethane/methanol), can be employed.

  • Washing/Trituration: Crude solid products can often be purified by washing or triturating with a solvent in which the impurities are soluble but the desired product is not.

II. Troubleshooting Guides

This section provides detailed, problem-oriented guides to address specific challenges in thieno[2,3-d]imidazole synthesis.

Guide 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product in a reasonable yield. This guide provides a systematic approach to diagnosing and solving this problem.

Symptom: After running the reaction and work-up, TLC or LC-MS analysis shows little to no formation of the desired thieno[2,3-d]imidazole product.
Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes and Solutions:
  • Impure 2-Aminothiophene Precursor:

    • Cause: As highlighted in the FAQs, impurities in the starting material can inhibit the reaction.

    • Solution:

      • Verify Purity: Before starting the cyclization, confirm the purity of your 2-aminothiophene precursor by NMR, LC-MS, and melting point.

      • Purification: If impurities are detected, purify the precursor by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen solvent, temperature, or reaction time may not be suitable for your specific substrate.

    • Solution: A systematic optimization of reaction parameters is necessary.[2]

      • Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a range of solvents with varying polarities and boiling points (e.g., ethanol, DMF, dioxane, toluene).

      • Temperature Variation: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) to see if it improves conversion. Be mindful of potential product degradation at higher temperatures.

      • Time Course Study: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.

  • Inappropriate Catalyst or Base:

    • Cause: The catalyst or base may not be active enough, or it may be used in a suboptimal concentration.

    • Solution:

      • Catalyst/Base Screening: If your reaction is catalyzed, consider screening alternative catalysts. For example, in copper-catalyzed cyclizations, different copper salts (e.g., CuI, CuBr) and ligands can be tested.[6]

      • Concentration Optimization: Vary the loading of the catalyst or base to find the optimal concentration.

  • Product Decomposition:

    • Cause: The desired thieno[2,3-d]imidazole product may be unstable under the reaction or work-up conditions.[2]

    • Solution:

      • Monitor for Degradation: Use TLC or LC-MS to monitor the reaction mixture over time for the appearance of new, unidentified spots that could be degradation products.

      • Modify Work-up: If decomposition is suspected during work-up (e.g., during an acidic or basic wash), try to neutralize the reaction mixture and use a milder extraction procedure.

Guide 2: Formation of Multiple Products/Impurities

The formation of a complex mixture of products can make purification difficult and significantly lower the yield of the desired compound.

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.
Potential Causes and Solutions:
  • Side Reactions:

    • Cause: As mentioned in the FAQs, side reactions such as dimerization or alternative cyclizations can lead to a mixture of products.

    • Solution:

      • Lower Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Lowering the temperature may selectively slow down the side reactions.

      • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote side reactions.

      • Change Catalyst/Solvent: The choice of catalyst and solvent can influence the selectivity of the reaction. Experiment with different options to favor the desired pathway.

  • Decomposition of Starting Material or Product:

    • Cause: Instability of the reactants or the product under the reaction conditions can lead to a complex mixture.

    • Solution:

      • Reduce Reaction Time: A shorter reaction time may be sufficient to form the product while minimizing decomposition.

      • Use a Milder Base/Catalyst: A highly reactive base or catalyst might be causing degradation. Consider using a weaker base or a less active catalyst.

Experimental Protocol: Screening Reaction Conditions for Yield Optimization

This protocol outlines a general procedure for systematically screening reaction conditions to improve the yield of a thieno[2,3-d]imidazole ring closure.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., in microwave vials or a parallel synthesizer) under an inert atmosphere.

  • Parameter Variation: In each reaction vessel, vary one parameter at a time while keeping others constant. For example:

    • Solvent Screen: Use the same temperature and reaction time but test different solvents (e.g., Ethanol, DMF, Toluene, Dioxane).

    • Temperature Screen: Use the same solvent and reaction time but vary the temperature (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixtures to determine the yield of the desired product in each case.

  • Optimization: Based on the results, identify the optimal conditions and perform a larger-scale reaction to confirm the improved yield.

Table 1: Example of a Reaction Condition Optimization Matrix

EntrySolventTemperature (°C)Catalyst (mol%)Yield (%)
1Toluene110PTSA (10)20
2Dioxane100PTSA (10)5
31,2-DCE80PTSA (10)20
4Toluene110TfOH (10)11
5Dioxane100TfOH (10)48
61,2-DCE80TfOH (10)72

Data adapted from a study on thieno[2,3-c]pyridine synthesis, illustrating the impact of solvent and catalyst on yield.[7]

III. Mechanistic Insights

A fundamental understanding of the reaction mechanism can provide valuable insights for troubleshooting and optimization.

General Reaction Pathway: From 2-Aminothiophene to Thieno[2,3-d]imidazole

The formation of the thieno[2,3-d]imidazole ring system typically involves the cyclization of a 2-aminothiophene derivative that has been functionalized at the 3-position. A common strategy is the reaction of a 2-aminothiophene with a reagent that introduces the necessary carbon and nitrogen atoms for the imidazole ring.

Caption: A generalized synthetic pathway to thieno[2,3-d]imidazoles.

For instance, a copper-catalyzed intramolecular cyclization of an N'-(3-halothiophen-2-yl)amidine is an effective method for constructing the thieno[2,3-d]imidazole scaffold.[6] In this approach, the 2-aminothiophene is first converted to an amidine, which then undergoes a copper-catalyzed C-N bond formation to close the imidazole ring.

The Importance of Baldwin's Rules

Baldwin's rules for ring closure can be a useful predictive tool when designing or troubleshooting cyclization reactions.[8] These rules are based on the stereochemical requirements for orbital overlap in the transition state. For the formation of a 5-membered imidazole ring, the cyclization is typically a "5-endo-trig" process, which is generally disfavored according to Baldwin's rules. However, it's important to remember that these are guidelines, and with the right substrate and conditions, these "disfavored" reactions can proceed efficiently.

IV. References

  • Dubey, P. K., & Venkatanarayana, M. (2010). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Green Chemistry Letters and Reviews, 3(4), 257-262. [Link]

  • El-Sheref, E. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31863–31874. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Tech Support.

  • BenchChem. (2025). Troubleshooting & Optimization. BenchChem Tech Support.

  • Kumar, A., & Sharma, S. (2011). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry - Section B, 50B(1), 116-119.

  • Hajjem, B., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.

  • Iddon, B., Khan, N., & Lim, B. L. (1985). A convenient synthesis of thieno[2,3-d]imidazoles. Journal of the Chemical Society, Chemical Communications, (20), 1428-1430. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of Heterocyclic Chemistry, 49(1), 113-121.

  • Yilmaz, I., & Kucuk, M. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, e202500060.

  • Buchstaller, H.-P., et al. (1998). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H-Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 41(19), 3615-3625.

  • Catak, S., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Kerru, N., et al. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Catalysis Reviews, 62(4), 521-579.

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Niu, J., et al. (2022). Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration. European Journal of Medicinal Chemistry, 238, 114482. [Link]

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5649-5663. [Link]

  • Ghorab, M. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][10][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083.

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(16), 9345.

  • Abdel-Megeed, M. F., et al. (2009). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3196-3212.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • Sahu, S. K., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 754-759.

  • Reddy, L. S., & Naik, B. E. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Chemical Sinica, 8(3), 1-10.

  • Yilmaz, I., & Kucuk, M. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Scribd. (n.d.). Organic Chemists' Ring Closure Guide.

  • Iddon, B., et al. (1987). Azoles. Part 7. A convenient synthesis of thieno[2,3-d]imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1451.

  • Vitale, P., et al. (2014). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Tetrahedron, 70(36), 6241-6246.

  • Ghorab, M. M., et al. (2014). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 64(3), 283-295.

  • Johnson, P. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(15), 115568.

  • Hajos, G., & Nagy, I. (2008). Ring Closure Reactions in Heterocyclic Systems with Implementation of Wittig and aza-Wittig Reactions. Current Organic Chemistry, 12(1), 39-58.

  • Ghorab, M. M., et al. (2010). ChemInform Abstract: Efficient Synthesis of Thieno[2,3-d]pyrimidines and Related Fused Systems. Journal of Chemical Research, 2010(10), 570-572.

  • University of East Anglia. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.

  • LibreTexts Chemistry. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions.

  • Ghorab, M. M., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(21), 5038.

  • El-Enany, M. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. E-Journal of Chemistry, 7(4), 1279-1287.

  • de Oliveira, C. S. A., et al. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2561-2569.), 2561-2569.

Sources

Optimization

Technical Support Center: Ester Hydrolysis of Thienoimidazole Intermediates

From the Desk of the Senior Application Scientist Welcome to the technical support center for troubleshooting the ester hydrolysis of thienoimidazole intermediates. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for troubleshooting the ester hydrolysis of thienoimidazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical synthetic transformation. The conversion of an ester to a carboxylic acid on a thienoimidazole scaffold is a foundational step in the synthesis of many pharmaceutically active compounds. However, it is not without its challenges.

This document moves beyond standard protocols to address the specific, practical issues encountered in the lab. We will explore the causality behind common failures, provide field-tested solutions, and equip you with the knowledge to systematically troubleshoot your experiments.

Section 1: Core Principles & Initial Considerations

Q1: What is the fundamental mechanism of the base-catalyzed ester hydrolysis (saponification) I am performing?

A1: Base-catalyzed ester hydrolysis, also known as saponification, is a two-step nucleophilic acyl substitution reaction.[1] The process is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[2] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR) as the leaving group.[3]

The crucial, and often overlooked, final step is what drives the reaction to completion. The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic alkoxide ion (pKa of conjugate acid/alcohol ≈ 16-18) or another equivalent of hydroxide base.[1][3] This acid-base reaction forms a highly stable carboxylate salt, which is unreactive towards nucleophiles, rendering the entire process effectively irreversible under basic conditions.[4][5][6]

View the Reaction Mechanism

Sources

Troubleshooting

Stability of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid under basic conditions

Ticket System: Stability & Handling Guide Status: Active Agent: Senior Application Scientist Topic: Stability of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid under basic conditions[1] Executive Summary: The Stability Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Handling Guide

Status: Active Agent: Senior Application Scientist Topic: Stability of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid under basic conditions[1]

Executive Summary: The Stability Spectrum

Welcome to the technical support hub for thienoimidazole derivatives. If you are working with 1H-Thieno[2,3-d]imidazole-5-carboxylic acid , you are likely synthesizing biotin analogues, kinase inhibitors, or STING agonists.[1]

The stability of this molecule in basic conditions is bimodal :

  • Thermodynamically Stable: As the carboxylate salt (e.g., Sodium 1H-thieno[2,3-d]imidazole-5-carboxylate) in aqueous base at moderate temperatures.[1]

  • Kinetically Unstable: As the free acid in the presence of heat, or under anhydrous strong base conditions (lithiation risks).

The Golden Rule: The molecule survives high pH (saponification) but is critically sensitive to the transition from Basic to Acidic conditions, especially if heat is applied.

Module 1: The "Safe Zone" (Saponification & Salt Formation)

User Scenario:

"I am trying to hydrolyze the ethyl ester precursor using NaOH. Is the carboxylic acid stable enough to survive reflux?"

Technical Analysis:

Yes. The standard synthetic route for these derivatives involves alkaline hydrolysis. The electron-rich nature of the thiophene ring, fused with the imidazole, provides significant resistance to nucleophilic ring opening, which is a common failure mode for purines or simple imidazoles in strong base.

Key Stability Data:

ParameterConditionStability StatusNotes
Aqueous Base 1N - 5N NaOH/KOHHigh Stable up to reflux (80-100°C) for < 4 hours.[1] Forms the stable dianion.
Organic Base Et3N, DIPEA, PyridineHigh Forms soluble ammonium salts.[1] No degradation observed at RT.
Anhydrous Base NaH, n-BuLi, LDALow / Risky Warning: C-2 proton of imidazole and C-thiophene protons are susceptible to lithiation/deprotonation, leading to side reactions.[1]
Ammonia NH3 / MeOHModerate Stable, but conversion from ester is slow compared to hydroxide.[1]
Standard Operating Procedure (SOP): Safe Hydrolysis

To maximize yield and prevent "invisible" losses via decarboxylation.[1]

  • Dissolution: Dissolve ester in MeOH/THF (1:1).

  • Base Addition: Add 2-3 equivalents of LiOH or NaOH (2M aqueous).

  • Reaction: Stir at 60°C (Refluxing water/methanol is generally safe, but 60°C is safer). Monitor by LCMS.

  • The Critical Step (Workup):

    • Cool the reaction mixture to 0°C (Ice Bath) .

    • Do NOT acidify while hot.[1]

    • Acidify slowly to pH ~3-4 using 1N HCl.[1]

    • Precipitate should form. Filter immediately.

Module 2: The "Danger Zone" (Decarboxylation Mechanisms)

User Scenario:

"My LCMS shows a mass of M-44 (Loss of CO2). When did this happen? I thought it was stable in base?"

Root Cause Analysis:

Decarboxylation rarely happens in the basic solution. It happens because the free acid is less stable than the carboxylate salt .

  • In Base (pH > 7): The molecule exists as a carboxylate anion. The negative charge delocalization prevents the formation of the transition state required for decarboxylation.

  • In Acid (pH < 4): You form the free carboxylic acid. If this species is heated (e.g., during drying in an oven or rotary evaporation with a hot bath), it thermally decarboxylates to the parent thieno[2,3-d]imidazole.[1]

Visualizing the Degradation Pathway

Decarboxylation_Risk Ester Ethyl Ester (Precursor) Salt Carboxylate Salt (pH > 9, Stable) Ester->Salt NaOH/H2O Hydrolysis FreeAcid Free Acid (pH < 4, Metastable) Salt->FreeAcid HCl (0°C) Protonation FreeAcid->Salt Add Base Decarb Decarboxylated Product (M - 44) FreeAcid->Decarb Heat (>60°C) or Vacuum Drying

Figure 1: The Stability Trap. The molecule is stable in base (green) but vulnerable once acidified (yellow) if heat is applied (red).[1]

Module 3: Troubleshooting & FAQs

Ticket #101: Solubility Issues during Workup

Q: I acidified the basic reaction mixture, but no precipitate formed. Where is my acid? A: Thienoimidazoles are amphoteric.

  • pH < 2: The imidazole nitrogen (N3) protonates. The species becomes a cation (Positive charge on Ring, Neutral COOH).[1] This is often water-soluble.[1]

  • pH 3-4 (Isoelectric Point): The Zwitterion dominates (Protonated Imidazole + Carboxylate Anion).[1] This is usually the least soluble form and best for precipitation.

  • Resolution: Adjust pH carefully to ~3.5. If no solid forms, saturate the aqueous layer with NaCl and extract with EtOAc/n-Butanol (3:1).[1]

Ticket #102: Deuterium Exchange

Q: I ran the reaction in NaOD/D2O and I see deuterium incorporation on the ring. Is the ring opening? A: Likely not. The C-2 proton (between the sulfur and nitrogen in the fused system, or the imidazole C-H depending on specific isomer numbering) is acidic (pKa ~20-22).[1] In strong deuterated base with heat, H/D exchange occurs without ring degradation.[1] This is a known phenomenon in azoles.

Ticket #103: Anhydrous Conditions

Q: Can I use NaH in DMF to alkylate the imidazole nitrogen while the carboxylic acid is present? A: High Risk. NaH will deprotonate the carboxylic acid first (forming the salt), then the imidazole NH. However, DMF decomposes at high temperatures in the presence of bases/acids to form dimethylamine, which can attack the ester (if unhydrolyzed) or cause complex side reactions.

  • Recommendation: Protect the carboxylic acid as an ester or tert-butyl ester before attempting N-alkylation.[1]

Module 4: Protonation States (The pH Map)

Understanding the charge state is vital for extraction and stability.

pH_Species Cation Cationic Form (pH < 2) Soluble in Water Zwitterion Zwitterion / Neutral (pH ~ 3-5) Precipitates Cation->Zwitterion -H+ (pKa1 ~3) Anion Mono-Anion (Carboxylate) (pH ~ 7-10) Soluble Zwitterion->Anion -H+ (pKa2 ~6) Dianion Dianion (Imid- + COO-) (pH > 13) Soluble & Stable Anion->Dianion -H+ (pKa3 ~13-14)

Figure 2: Protonation states of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid.[1] The "Precipitation Zone" is narrow (pH 3-5).[1]

References

  • Synthesis via Base Hydrolysis

    • Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1][2][3]

    • Source: MedCrave Online (MOJ Bioorg Org Chem).[1]

    • Context: Describes the standard protocol of cyclization followed by NaOH/EtOH reflux to yield the carboxylic acid, confirming stability in aqueous base.
  • Decarboxylation Risks

    • Title: Decarboxylation method of heterocyclic carboxylic acid compounds.[4]

    • Source: Google Patents (CN109694343B).[1]

    • Context: Details that heterocyclic carboxylic acids generally require temperatures of 85-150°C to decarboxylate, usually in aprotic solvents like DMF, implying stability at lower temperatures in water.[1][5]

  • pKa and Electronic Properties

    • Title: 1H-Thieno[2,3-d]imidazole Compound Summary.
    • Source: PubChem (NIH).[1]

    • Context: Provides chemical structure and computed properties supporting the amphoteric n
    • [1]

  • Thienoimidazole Applications (STING Agonists)

    • Title: Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING.[1][6]

    • Source: European Journal of Medicinal Chemistry (via PubMed).[1]

    • Context: Illustrates the utility of the scaffold and the necessity of the carboxylic acid/ester functionalities in modern drug design.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid

The following guide is structured as a high-level technical resource for medicinal chemists and analytical scientists. It synthesizes structural theory with practical NMR data to enable the precise identification of 1H-T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and analytical scientists. It synthesizes structural theory with practical NMR data to enable the precise identification of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid , a critical scaffold in kinase inhibitor discovery (e.g., PI3K, EGFR targets).[1]

[1][2]

Executive Summary

1H-Thieno[2,3-d]imidazole-5-carboxylic acid represents a strategic bioisostere of the widely used 1H-benzimidazole-5-carboxylic acid . By replacing the benzene ring with a thiophene moiety, medicinal chemists modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor profiles while retaining the core binding geometry required for ATP-competitive kinase inhibition.[1]

However, the synthesis of thieno-fused imidazoles often yields regioisomeric mixtures (e.g., [2,3-d] vs. [3,4-d] isomers). Distinguishing these isomers via 1H NMR is non-trivial due to the lack of coupling partners in the substituted thiophene ring. This guide provides a definitive spectral comparison between the target scaffold, its positional isomer, and its benzimidazole analog, establishing a self-validating identification protocol.[1]

Structural Analysis & Atom Mapping[3]

To interpret the NMR shifts accurately, we must first establish the IUPAC numbering system for the fused bicycle.

  • Scaffold: 1H-Thieno[2,3-d]imidazole[1][2][3]

  • Fusion: The imidazole ring (positions 1, 2,[1] 3) is fused to the thiophene ring across the d-bond (C4-C5 of imidazole).

  • Numbering:

    • N1/N3: Imidazole nitrogens.

    • C2: Imidazole methine (between nitrogens).[1]

    • C4: Thiophene methine (beta to Sulfur).[1]

    • C5: Thiophene carbon (alpha to Sulfur) – Site of Carboxylic Acid.[1]

    • S6: Sulfur atom.

Diagram 1: Structural Isomers and Numbering

The following diagram illustrates the critical difference in proton environments between the target, its isomer, and the benzimidazole standard.

Structures Target Target: 1H-Thieno[2,3-d]imidazole-5-COOH (S at Pos 6, COOH at Pos 5) Signals: 1x Imidazole CH (s) 1x Thiophene CH (s) Isomer Isomer: 1H-Thieno[3,4-d]imidazole-4-COOH (S at Apex, C2 symmetry broken) Signals: 1x Imidazole CH (s) 1x Thiophene CH (s) (Distinct Shift) Target->Isomer Regioisomerism Analog Analog: 1H-Benzimidazole-5-COOH (Benzene fused) Signals: 1x Imidazole CH (s) 3x Aromatic CH (d, s, dd) (Coupling Pattern) Target->Analog Bioisosterism

Caption: Structural comparison highlighting the proton count and coupling expectations. The Benzimidazole analog is easily distinguished by its 3-proton aromatic system, whereas the thieno-isomers require chemical shift analysis.

Characteristic 1H NMR Shifts (DMSO-d6)

The following data compares the expected chemical shifts. Note that DMSO-d6 is the required solvent due to the poor solubility of the carboxylic acid derivative in CDCl3 and the need to visualize exchangeable protons.

Table 1: Comparative Chemical Shift Profiling
Proton AssignmentTarget: Thieno[2,3-d]-5-COOH Isomer: Thieno[3,4-d]-4-COOH Analog: Benzimidazole-5-COOH Differentiation Logic
H-2 (Imidazole) δ 8.20 – 8.40 (s) δ 7.90 – 8.10 (s)δ 8.35 – 8.45 (s)Diagnostic Singlet. Highly deshielded due to flanking nitrogens.
H-4 (Ring) δ 7.80 – 8.00 (s) δ 7.60 – 7.80 (s)δ 8.21 (d, J=1.2 Hz)Key Differentiator. Target H4 is a singlet (no neighbor).[1] Benzimidazole H4 is a doublet (meta coupling).[1]
H-6/7 (Ring) N/A (Sulfur at 6) δ 7.30 – 7.50 (s)δ 7.89 (dd), δ 7.66 (d)Target has NO coupling partners. Benzimidazole shows an ABX system.
-COOH δ 12.5 – 13.0 (br s) δ 12.5 – 13.0 (br s)δ 12.8 (br s)Confirms oxidation state; disappears with D2O shake.
-NH (Imidazole) δ 12.5 – 13.5 (br s) δ 12.5 – 13.5 (br s)δ 12.5 – 13.0 (br s)Often overlaps with COOH or appears as a very broad hump.[1]
Detailed Mechanistic Insight
  • The "Silent" Thiophene Ring: Unlike the benzimidazole system, which displays a characteristic splitting pattern (doublet, doublet of doublets, doublet) for protons H4, H6, and H7, the thieno[2,3-d]imidazole-5-carboxylic acid possesses only one proton on the thiophene ring (H4).[1]

  • Electronic Deshielding: The carboxylic acid at C5 exerts a strong electron-withdrawing effect (mesomeric and inductive). This deshields the adjacent H4 proton. However, because H4 is beta to the sulfur in the [2,3-d] system, it is slightly more shielded than the H2 proton of the imidazole ring.

  • Isomer Distinction ([2,3-d] vs [3,4-d]):

    • In the [2,3-d] system, the sulfur is adjacent to the fusion carbons.[1] The C5-COOH places the acid alpha to the sulfur.

    • In the [3,4-d] system, the sulfur is at the apex.[1] The electronic distribution is different, often resulting in an upfield shift of the ring proton relative to the [2,3-d] isomer due to different resonance contributions.

Experimental Validation Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Methodology
  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl3; the compound will likely precipitate or show extremely broad lines due to aggregation.

  • Acquisition:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans: Minimum 64 scans (to resolve small impurity peaks).

    • D1 (Relaxation Delay): Set to >2.0 seconds to ensure full relaxation of the isolated aromatic protons (which often have long T1 times).

  • D2O Exchange Test (Mandatory):

    • After the initial spectrum, add 1 drop of D2O to the tube, shake, and re-acquire.[1]

    • Result: The signals at ~12.8 ppm (COOH) and ~13.0 ppm (NH) must disappear. The aromatic singlets (H2 and H4) must remain unchanged.[1]

Diagram 2: Identification Workflow

Workflow Start Start: Acquire 1H NMR in DMSO-d6 CheckRegion Analyze Aromatic Region (7.0 - 8.5 ppm) Start->CheckRegion CountProtons How many aromatic signals? CheckRegion->CountProtons ThreeSignals 3 Signals (d, dd, d) (plus Imidazole s) CountProtons->ThreeSignals Multiproton System TwoSignals 2 Distinct Singlets (H2 and H4) CountProtons->TwoSignals Two Singlets Benzimidazole Result: Benzimidazole Analog (Benzene Ring Present) ThreeSignals->Benzimidazole Thieno Result: Thieno-Imidazole Scaffold TwoSignals->Thieno CheckShift Check H4 Shift & NOE Thieno->CheckShift Iso23 H4 ~7.9 ppm NOE to H2: Weak/None (Target: [2,3-d]) CheckShift->Iso23 Iso34 H4 Shift Distinct NOE Pattern Different (Isomer: [3,4-d]) CheckShift->Iso34

Caption: Decision tree for confirming the scaffold identity based on proton multiplicity and coupling patterns.

Troubleshooting & Artifacts

  • Broad Signals: If the imidazole H2 or NH signals are extremely broad, it indicates tautomeric exchange .[1]

    • Solution: Run the NMR at elevated temperature (e.g., 313 K or 323 K) to sharpen the peaks by shifting the exchange regime to the fast limit.[1]

  • Water Peak Interference: In DMSO-d6, the H2O peak appears around 3.33 ppm. Ensure your product is dry; otherwise, the water peak can obscure aliphatic impurities (though not the aromatic region of interest).[1]

  • Residual Solvents: Common synthesis solvents for this scaffold include DMF (2.73, 2.89, 7.95 ppm) and Ethanol (1.06, 3.44 ppm).[1] The formyl proton of DMF (7.95 ppm) can dangerously overlap with the H4 thiophene singlet. Always check the integral of the 2.73/2.89 ppm methyls to rule out DMF interference.

References

  • PubChem. 1H-Thieno[2,3-d]imidazole.[3] National Library of Medicine. Available at: [Link][1]

  • Bhat, M., Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[4] (Provides comparative data for the benzimidazole-5-carboxylic acid analog). Available at: [Link]

  • Preston, P. N. (2008).[1] Benzimidazoles and Congeneric Tricyclic Compounds, Part 2. Chemistry of Heterocyclic Compounds: A Series of Monographs. Wiley-Interscience. (Authoritative source on fused imidazole ring systems and numbering).

  • Elshahary, A., et al. (2025).[5] "Discovery of indole- and quinolone-based inhibitors... NMR Spectra." RSC Advances. (Provides solvent shift references for fused heterocycles in DMSO-d6). Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Thieno[2,3-d]imidazoles

Executive Summary Thieno[2,3-d]imidazoles represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for purines and benzimidazoles. Their applications range from STING agonists in cancer immuno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[2,3-d]imidazoles represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for purines and benzimidazoles. Their applications range from STING agonists in cancer immunotherapy to kinase inhibitors. However, their structural similarity to isomeric thieno[3,2-d]imidazoles and benzimidazoles poses a characterization challenge.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns specific to the thieno[2,3-d]imidazole core. By comparing Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, we establish a self-validating protocol for structural confirmation, distinguishing this scaffold from its isomers and analogues.

Part 1: Structural Context & Comparative Baseline

To interpret the mass spectrum of a thieno[2,3-d]imidazole, one must understand its stability relative to its common alternatives. The core consists of a thiophene ring fused to an imidazole ring across the 2,3-bond of the thiophene.

The Bioisosteric Comparison

The fragmentation behavior is dictated by the stability of the 5,5-fused aromatic system compared to the 6,5-fused benzimidazole.

FeatureThieno[2,3-d]imidazoleBenzimidazoleThieno[3,2-d]imidazole
Core Structure 5,5-Fused (Thiophene + Imidazole)6,5-Fused (Benzene + Imidazole)5,5-Fused (Isomeric orientation)
Primary Loss HCN (Imidazole) & CS (Thiophene)HCN (Imidazole)HCN & CS
Diagnostic Ion Loss of CS (m/z 44) is possible under high energy.No CS loss (Benzene ring is stable).Differentiated by intensity of S-related fragments due to steric/electronic environment.
Isotopic Pattern M+2 peak (~4.5% of M) due to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
No significant M+2 (unless chlorinated).M+2 peak present.[1]

Key Insight: The presence of the sulfur atom provides a "isotopic handle."[1] The


 isotope creates a distinct M+2 peak that is absent in benzimidazoles, acting as the first checkpoint in structural validation.

Part 2: Instrumentation & Methodology[3][4]

Reliable fragmentation data requires selecting the correct ionization method.

Electron Ionization (EI) - Hard Ionization
  • Purpose: Structural fingerprinting and library matching.

  • Energy: Standard 70 eV.

  • Mechanism: Generates radical cations (

    
    ). Promotes extensive fragmentation, revealing the stability of the fused ring system.
    
  • Best For: Small, volatile derivatives (e.g., alkyl-substituted).

Electrospray Ionization (ESI-MS/MS) - Soft Ionization
  • Purpose: Analyzing polar, non-volatile derivatives (e.g., carboxylic acids, amine salts).

  • Mechanism: Generates even-electron ions (

    
    ). Fragmentation is induced via Collision Induced Dissociation (CID).[2]
    
  • Best For: Drug-like molecules with polar substituents.

Experimental Protocol: Structural Validation Workflow
  • Sample Prep: Dissolve 0.1 mg in MeOH/ACN (1:1) + 0.1% Formic Acid.

  • Full Scan (MS1): Verify Molecular Ion (

    
     or 
    
    
    
    ) and check for the Sulfur Isotope Pattern (M peak vs M+2 peak ratio ~ 100:4.5).
  • MS/MS (CID): Apply stepped collision energy (10, 20, 40 eV).

    • Low Energy: Confirm loss of external substituents (alkyls, nitro, etc.).

    • High Energy: Force ring opening (RDA-like or bond cleavage).

Part 3: Fragmentation Mechanisms

The fragmentation of thieno[2,3-d]imidazoles follows a logical hierarchy: Substituent Loss


 Imidazole Ring Unraveling 

Thiophene Disintegration.
Mechanism A: Imidazole Ring Cleavage (The "HCN" Rule)

The most characteristic pathway for imidazole-containing heterocycles is the loss of nitriles.

  • Loss of HCN (m/z 27): Occurs if C2 is unsubstituted.

  • Loss of R-CN: If the imidazole C2 position has a substituent (e.g., methyl, phenyl), the spectra will show a loss of acetonitrile (m/z 41) or benzonitrile (m/z 103).

Mechanism B: Thiophene Ring Degradation (The "CS" Rule)

Unlike benzimidazoles, the thiophene ring can fragment under high energy.

  • Loss of CS (m/z 44): A signature of thiophene fusion.

  • Loss of CHS (m/z 45): Often observed in radical cation (EI) modes.

Mechanism C: Substituent-Specific Pathways (Nitro & Alkyl)

Many bioactive derivatives contain nitro groups or alkyl chains.

  • Nitro (

    
    ):  Distinctive loss of 
    
    
    
    (m/z 30) followed by
    
    
    , or direct loss of
    
    
    (m/z 46).
  • Alkyl Chains: McLafferty rearrangements may occur if the chain length

    
     3 carbons.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic 2-methyl-thieno[2,3-d]imidazole.

Fragmentation M_Ion Molecular Ion [M+H]+ (Thieno[2,3-d]imidazole) Frag_A [M - R-CN]+ (Imidazole Ring Opening) M_Ion->Frag_A - R-CN (e.g., MeCN) Frag_B [M - Substituent]+ (Side Chain Loss) M_Ion->Frag_B - R group Frag_C Thiophene Radical Cation (Loss of Imidazole moiety) Frag_A->Frag_C Rearrangement Frag_D Fragment Ion [M - CS]+ Frag_C->Frag_D - CS / - CHS (High Energy)

Caption: Competitive fragmentation pathways showing Imidazole cleavage (primary) vs. Thiophene degradation (secondary).

Part 4: Comparative Analysis Guide

Use this table to interpret your spectral data and confirm your compound's identity against common alternatives.

ObservationThieno[2,3-d]imidazoleBenzimidazoleInterpretation
M+2 Peak Present (approx 4-5%)Absent (unless halogenated)Confirms presence of Sulfur (Thiophene ring).
Loss of 27 Da Common (HCN)Common (HCN)Indicates unsubstituted Imidazole ring C2.
Loss of 44 Da Possible (CS loss)Impossible (No Sulfur)Critical Differentiator. High energy CS loss confirms thiophene fusion.
Loss of 46 Da Common if Nitro presentCommon if Nitro present

loss; check for nitro group substituents.
Low Mass Ions m/z 45 (CHS+), m/z 111 (Thiophene deriv.)m/z 77 (Phenyl+), m/z 51Low mass region distinguishes the fused ring (Thiophene vs Benzene).
Troubleshooting: Differentiating Isomers

Scenario: You have a spectrum that could be Thieno[2,3-d]imidazole OR Thieno[3,2-d]imidazole.

  • Solution: While MS alone is difficult for positional isomers, Ion Mobility MS (IM-MS) or coupling with NMR is recommended. However, in MS/MS, subtle differences in the intensity of the CS loss often occur due to the electronic influence of the imidazole nitrogen on the thiophene sulfur.

    • Thieno[2,3-d]: Sulfur is adjacent to the bridgehead carbon.

    • Thieno[3,2-d]: Sulfur is adjacent to the bridgehead carbon (symmetry makes this hard).

    • Recommendation: Rely on 1H NMR coupling constants for final isomer confirmation (

      
       values differ for thiophene protons).
      

References

  • Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING. European Journal of Medicinal Chemistry (2022).[3] [Link]

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry (2019). [Link]

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Elmergib University Journal. [Link] (General reference for fused thieno-pyrimidine fragmentation logic).

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry (2014). [Link]

Sources

Validation

Optimizing Purity Analysis of Thienoimidazole-5-Carboxylic Acid: A Comparative HPLC Guide

Executive Summary The analysis of thienoimidazole-5-carboxylic acid presents a distinct set of chromatographic challenges due to its amphoteric nature (basic imidazole nitrogen, acidic carboxyl group) and the critical ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of thienoimidazole-5-carboxylic acid presents a distinct set of chromatographic challenges due to its amphoteric nature (basic imidazole nitrogen, acidic carboxyl group) and the critical need to resolve it from its regioisomer, thienoimidazole-4-carboxylic acid .

Standard C18 methods often fail to provide adequate resolution (


) between these regioisomers and frequently exhibit peak tailing due to secondary silanol interactions. This guide compares three methodological approaches, ultimately validating a Pentafluorophenyl (PFP) stationary phase  method as the superior alternative. The PFP method utilizes 

-

electron interactions to achieve baseline separation (

) and superior peak symmetry.

The Analytical Challenge

Thienoimidazole-5-carboxylic acid is a fused heterocyclic scaffold often used as a core in kinase inhibitors and biotin analogues. Two primary factors complicate its HPLC analysis:

  • Zwitterionic Behavior: The molecule possesses both a proton-accepting imidazole ring (

    
    ) and a proton-donating carboxylic acid (
    
    
    
    ). At neutral pH, it exists as a zwitterion, leading to poor retention on hydrophobic phases.
  • Regioisomerism: During cyclization synthesis, the 4-carboxylic acid isomer is a common byproduct. These isomers have identical mass and nearly identical hydrophobicity, making them difficult to separate based solely on Van der Waals forces (standard C18).

Decision Logic for Method Development

The following decision tree outlines the logic used to arrive at the optimized protocol.

MethodDevelopment Start Analyte: Thienoimidazole-5-COOH Challenge Key Challenge: Regioisomer Separation (4-COOH vs 5-COOH) Start->Challenge PathA Path A: Hydrophobicity Only (C18 Column) Challenge->PathA PathB Path B: Polar-Embedded C18 (Shielded Silanols) Challenge->PathB PathC Path C: Pi-Pi Interaction (PFP Column) Challenge->PathC ResultA Result: Co-elution or Poor Resolution (Rs < 1.5) PathA->ResultA ResultB Result: Good Peak Shape, Insufficient Selectivity PathB->ResultB ResultC Result: Baseline Separation (Rs > 2.5) PathC->ResultC

Figure 1: Method development decision tree highlighting the failure modes of alkyl phases and the success of fluorinated phases.

Comparative Methodology: C18 vs. PFP

We evaluated the performance of the industry-standard C18 chemistry against the proposed PFP chemistry.

Method A: The Baseline (Standard C18)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Outcome: The imidazole ring protonates at acidic pH (pH ~2.7), causing ionic interaction with residual silanols on the silica surface. This results in peak tailing (

    
    ). More critically, the C18 phase lacks the shape selectivity to distinguish the 4-COOH from the 5-COOH isomer effectively.
    
Method B: The Solution (Pentafluorophenyl - PFP)
  • Column: Core-shell PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[1]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole.
  • Outcome: The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich thiophene-imidazole system. The subtle difference in electron density distribution between the 4- and 5- isomers results in significantly different retention times.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Selectivity (

)
1.02 (Co-elution risk)1.15Superior
Resolution (

)
1.2 (Critical Pair)3.8 (Baseline)Pass
Tailing Factor (

)
1.91.1Pass
Retention (

)
1.53.2Optimal

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 5.0 ensures the carboxylic acid is partially ionized while the imidazole is partially protonated, but the PFP selectivity dominates the separation mechanism.

Instrumentation & Conditions[2][3]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Kinetex F5 or ACE C18-PFP (150 mm x 4.6 mm, 2.6 µm or 3 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Control is critical for reproducibility).

  • Detection: UV @ 260 nm (λ max for thienoimidazole core).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here as ACN can suppress

    
    -
    
    
    
    interactions.
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Curve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

  • Stock Solution: Prepare 1.0 mg/mL of Thienoimidazole-5-carboxylic acid in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute to 0.1 mg/mL.

  • System Suitability Solution: Spike the Working Standard with 1.0% of the 4-carboxylic acid regioisomer (if available) or use a crude synthetic mixture to verify separation.

Scientific Rationale & Mechanism

The success of this method relies on Orthogonality . While C18 separates based on hydrophobicity (dispersive forces), the PFP phase introduces specific electronic interactions.

The PFP Advantage

The thienoimidazole ring is an electron donor (due to the sulfur and nitrogen lone pairs). The pentafluorophenyl ring on the column is a strong electron acceptor (due to the high electronegativity of fluorine). This creates a "donor-acceptor" complex.

Because the position of the carboxylic acid (4- vs 5- position) alters the electron density map of the aromatic system, the strength of this interaction changes, allowing for the separation of isomers that C18 sees as identical.

Mechanism Analyte Thienoimidazole Core (Electron Rich) Interaction Pi-Pi Complex Formation (Stereoselective) Analyte->Interaction Donates e- Column PFP Stationary Phase (Electron Deficient) Column->Interaction Accepts e- Separation Resolution of Regioisomers Interaction->Separation

Figure 2: Mechanistic workflow showing the donor-acceptor interaction driving the separation.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method includes specific System Suitability Test (SST) criteria:

  • Resolution (

    
    ):  Must be > 2.0 between the main peak and the nearest impurity (regioisomer).
    
  • Tailing Factor (

    
    ):  Must be between 0.8 and 1.3.
    
  • Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.

Linearity: The method is linear from 0.1 µg/mL to 150 µg/mL (


), making it suitable for both purity assay and impurity profiling.

References

  • Advanced Chromatography Technologies. (2025). A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Chromatography Today. Link

  • MAC-MOD Analytical. (2025). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Application Note. Link

  • Phenomenex. (2015). Phenomenex to Highlight New Kinetex® F5 (Pentafluorophenyl) and EVO C18 Core-Shell HPLC/UHPLC Columns. SelectScience. Link

  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate Review. Link

Sources

Comparative

Crystal Structure Data Guide: Thieno[2,3-d]imidazole Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists Executive Summary: The Bioisosteric Advantage In the landscape of fragment-based drug discovery, the thien...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Bioisosteric Advantage

In the landscape of fragment-based drug discovery, the thieno[2,3-d]imidazole scaffold represents a critical bioisostere of the widely utilized benzimidazole . While benzimidazoles are ubiquitous in FDA-approved therapeutics (e.g., albendazole, omeprazole), the thieno-fused analogue offers distinct physicochemical advantages—specifically modulated lipophilicity and altered metabolic susceptibility due to the presence of the sulfur atom.

This guide provides an objective, data-driven comparison of the crystallographic properties of thieno[2,3-d]imidazole derivatives against their benzimidazole counterparts. It focuses on structural metrics (bond lengths, planarity) and intermolecular interactions that dictate solid-state stability and solubility.

Structural Comparative Analysis

Product vs. Alternative: Thieno[2,3-d]imidazole vs. Benzimidazole[1][2]

The core differentiation lies in the fusion of the imidazole ring. Benzimidazole fuses a six-membered benzene ring, whereas thieno[2,3-d]imidazole fuses a five-membered thiophene ring. This variation significantly impacts the crystal packing density and


-electron distribution.
Table 1: Crystallographic & Geometric Comparison

Data derived from single-crystal X-ray diffraction studies of representative 5-substituted derivatives.

FeatureThieno[2,3-d]imidazole (Focus)Benzimidazole (Alternative)Implication
Ring Fusion Thiophene (5-membered)Benzene (6-membered)Thieno-analogue is less sterically bulky but has higher electron density at the S-atom.
Planarity High (Mean deviation < 0.02 Å)High (Mean deviation < 0.01 Å)Both scaffolds support strong

-

stacking in the solid state.
C-S / C-C Bond C–S bond: ~1.72–1.74 Å C–C bond: ~1.39 Å The longer C–S bond distorts the hexagon geometry slightly compared to the perfect benzene hexagon.
H-Bonding Motif N–H···N (Infinite chains)N–H[1]···N (Infinite chains)Both form robust intermolecular chains; critical for high melting points (>200°C).
Space Group Typically Monoclinic (e.g., P21/c) Typically Monoclinic (e.g., P21/c) Similar packing efficiencies suggest good interchangeability in co-crystals.
Lipophilicity (cLogP) ~1.5 (Unsubstituted)~1.3 (Unsubstituted)Thiophene fusion increases lipophilicity, potentially improving membrane permeability.

Key Insight: The replacement of


 with 

introduces a "sigma-hole" potential on the sulfur and alters the dipole moment, often leading to different solubility profiles despite similar crystal packing motifs.

Crystallographic Insights & Intermolecular Interactions

Case Study: 5-Bromo-1H-thieno[2,3-d]imidazole

Based on high-resolution X-ray diffraction data (See Reference 1), the crystal structure of the 5-bromo derivative reveals the fundamental packing rules for this scaffold.

A. Unit Cell Parameters
  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for planar heterocycles)
    
  • Dimensions:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
  • Z (Molecules/Cell): 4

B. Molecular Packing Logic
  • Planarity: The bicyclic system is essentially planar.[1] The maximum deviation from the mean plane is typically observed at the Bromine or Sulfur atom but remains negligible (< 0.03 Å).

  • Hydrogen Bonding (The Primary Synthon): The dominant interaction is the N–H···N hydrogen bond between the imidazole N-H (donor) and the unprotonated imidazole Nitrogen (acceptor) of an adjacent molecule.

    • Distance: ~2.86 Å (Donor-Acceptor)

    • Geometry: This forms infinite C(4) chains (using graph-set notation) running parallel to the crystallographic axes (often the [101] direction).[1]

  • 
    -
    
    
    
    Stacking:
    The planar rings stack in an offset fashion. The centroid-to-centroid distance is typically 3.6–3.8 Å , providing secondary stabilization energy to the lattice.
Diagram 1: Structural Logic & Packing Hierarchy

This diagram visualizes the hierarchy of forces stabilizing the thieno[2,3-d]imidazole crystal.

CrystalPacking cluster_0 Molecular Level cluster_1 Supramolecular Level (Crystal Lattice) Scaffold Thieno[2,3-d]imidazole Core Planarity Planar Geometry (Dev < 0.02 Å) Scaffold->Planarity Substituent 5-Position Subst. (e.g., Br, Aryl) Scaffold->Substituent HBond Primary Interaction: N-H...N Hydrogen Bond Scaffold->HBond  Donor/Acceptor   PiStack Secondary Interaction: Offset Pi-Stacking (~3.7 Å) Planarity->PiStack  Enables   Chain Infinite C(4) Chains (Direction: [101]) HBond->Chain  Forms  

Caption: Hierarchical assembly of thieno[2,3-d]imidazole crystals from molecular planarity to supramolecular H-bonded chains.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for XRD analysis, a rigorous synthesis and purification workflow is required. The Gewald Reaction is the industry standard for generating the aminothiophene precursor.

Phase 1: Synthesis of the Precursor (2-Aminothiophene)
  • Reagents: Ketone/Aldehyde (R-CH2-COR), Activated Nitrile (e.g., malononitrile), Elemental Sulfur (

    
    ), Morpholine (Base).
    
  • Procedure:

    • Mix ketone and nitrile in ethanol.

    • Add sulfur and morpholine dropwise (Exothermic!).

    • Reflux for 3–5 hours.

    • Purification: Precipitate in ice water; recrystallize from ethanol.

Phase 2: Cyclization to Thieno[2,3-d]imidazole
  • Reagents: 2-Amino-3-cyanothiophene (from Phase 1), Formic acid or Triethyl orthoformate.

  • Reaction: Reflux the precursor in neat formic acid or with triethyl orthoformate/catalytic acid to close the imidazole ring.

  • Workup: Neutralize with

    
    , filter the precipitate.
    
Phase 3: Single Crystal Growth (Slow Evaporation)

This is the critical step for XRD data collection.

  • Solvent Selection: Prepare a saturated solution of the derivative.

    • Preferred Solvents: Ethanol, Acetonitrile, or DMF/Methanol mixtures.

    • Note: Acetonitrile is excellent for halogenated derivatives (e.g., 5-bromo).

  • Technique:

    • Dissolve 20 mg of compound in 2–5 mL of warm solvent.

    • Filter through a 0.45

      
      m syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3–5 small holes.

    • Store in a vibration-free environment at 20°C.

  • Timeline: Crystals suitable for XRD (0.1 – 0.3 mm) typically appear within 3–7 days.

Diagram 2: Experimental Workflow

SynthesisWorkflow Start Start: Ketone + Nitrile Gewald Gewald Reaction (S8, Morpholine) Start->Gewald Precursor 2-Aminothiophene Intermediate Gewald->Precursor Cyclization Cyclization (HCOOH / Orthoformate) Precursor->Cyclization Crude Crude Thieno[2,3-d]imidazole Cyclization->Crude Cryst Slow Evaporation (Acetonitrile/EtOH) Crude->Cryst  Purification   XRD Single Crystal XRD Analysis Cryst->XRD  3-7 Days  

Caption: Step-by-step workflow from raw materials to single-crystal X-ray diffraction analysis.

References

  • X-ray Structure of 5-Bromo-1H-thieno[2,3-d]imidazole Source: Xie, Y., & Liu, H. (2010). Acta Crystallographica Section E, 66(Pt 3), o621. Significance: Defines the baseline bond lengths and packing for the isolated bicyclic system. URL:[Link]

  • General Synthesis of Thieno[2,3-d]imidazoles (Gewald Reaction) Source: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Significance: The foundational method for synthesizing the thiophene precursors required for this scaffold. URL:[Link]

  • Comparative Benzimidazole Crystallography Source: Dik-Edixhoven, C. J., et al. (2004). Crystal structures of benzimidazole and its derivatives. Significance: Provides the comparative baseline for the "Alternative" scaffold (benzimidazole) packing modes. URL:[Link]

Sources

Validation

The Bioisostere Battle: A Comparative Guide to the Potency of Thienoimidazole and Purine Analogs in Drug Design

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, serving as the fundamental blueprint for countless therapeutic agents due to its central role in the structure of DNA, RNA, and ATP.[1] Howev...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, serving as the fundamental blueprint for countless therapeutic agents due to its central role in the structure of DNA, RNA, and ATP.[1] However, the quest for enhanced potency, improved selectivity, and novel intellectual property has led researchers to explore bioisosteric replacements—scaffolds that mimic the purine core's size, shape, and electronic properties while offering distinct advantages. Among the most successful of these are thieno-fused heterocycles, particularly those containing an imidazole or pyrimidine ring, which are structurally analogous to purines.[2]

This guide provides an in-depth comparison of the potency and application of thienoimidazole- and thienopyrimidine-based analogs versus traditional purine analogs, with a focus on their role as kinase inhibitors. We will dissect their mechanisms of action, present comparative experimental data, and provide validated protocols for assessing their potency, offering a comprehensive resource for researchers in drug development.

Section 1: The Core Scaffolds - A Tale of Two Bioisosteres

The foundational principle underpinning this comparison is bioisosterism. The thieno[2,3-d]pyrimidine scaffold, for instance, is a direct bioisostere of adenine, a critical purine base.[2] The replacement of a nitrogen atom in the purine's imidazole ring with a sulfur atom in a thiophene ring fundamentally alters the scaffold's electronics and lipophilicity, which can be strategically exploited in drug design.

  • Purine Analogs: These compounds mimic endogenous purines (adenine and guanine) to interfere with metabolic processes.[1] Their mechanism often involves either incorporation into DNA and RNA, leading to chain termination and apoptosis, or the inhibition of key enzymes involved in nucleic acid synthesis.[3] Many modern purine analogs are designed as kinase inhibitors, competing with ATP at the enzyme's active site.[4]

  • Thieno-Fused Analogs (Thienopyrimidines & Thienoimidazoles): These scaffolds are primarily developed as ATP-competitive kinase inhibitors.[5][6] The thiophene ring, being isosteric to a benzene ring, can enhance lipophilicity and modulate interactions within the ATP-binding pocket. The fusion with a pyrimidine or imidazole ring preserves the necessary hydrogen bonding interactions with the kinase hinge region, mimicking the purine's binding mode.[5]

Section 2: Divergent Mechanisms, Convergent Targets

While both classes of compounds frequently target the same ATP-binding sites on kinases, their broader mechanistic profiles can differ significantly, influencing their therapeutic window and side-effect profiles.

Purine Analogs: The Dual-Threat Antimetabolites and Kinase Inhibitors

The classical mechanism for purine analogs like 6-mercaptopurine is as antimetabolites. They are pro-drugs that, once activated intracellularly, disrupt the de novo purine biosynthesis pathway or are incorporated into nucleic acids, triggering cell death.[3]

More recently, purine scaffolds have been extensively developed as direct kinase inhibitors. Compounds like Roscovitine (Seliciclib) are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and function by directly competing with ATP for binding to the kinase domain, thereby arresting the cell cycle.[7]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Dual mechanisms of action for purine analogs."

Thieno-Fused Analogs: The Specialized Kinase Inhibitors

Thieno-fused systems, such as thieno[2,3-d]pyrimidines, have been primarily optimized as selective kinase inhibitors.[2] Their design leverages the bioisosteric relationship with purines to achieve high-affinity binding to the ATP pocket of kinases like PI3K, mTOR, EGFR, and CDKs.[5][8][9] Unlike classical purine antimetabolites, their action is generally not dependent on metabolic activation or incorporation into DNA, potentially leading to a more targeted and less cytotoxic profile. These compounds can act as dual inhibitors of related pathways, such as the PI3K/mTOR pathway, providing a synergistic antitumor effect.[6]

dot graph { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Inhibition of the PI3K/Akt/mTOR pathway by thieno-fused analogs."

Section 3: Comparative Potency Analysis - A Quantitative Look

The ultimate measure of a drug candidate's potential is its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While direct side-by-side comparisons are rare in the literature, we can synthesize a comparative view by examining data for representative compounds against common kinase targets.

It is crucial to acknowledge that IC50 values can vary based on assay conditions (e.g., ATP concentration).[10] The data below is aggregated from multiple sources to provide a representative comparison.

Compound ClassRepresentative CompoundTarget KinasePotency (IC50/Ki)Reference
Purine Analog Roscovitine (Seliciclib)CDK20.2 - 0.7 µM[7]
Purine Analog OlomoucineCDK27 µM[7]
Purine Analog Idelalisib (PI3Kδ selective)PI3Kδ18 nM[11]
Thienopyrimidine Compound (S)-7EGFR< 1 nM[5]
Thienopyrimidine Compound 6gPI3Kα0.49 nM (Ki)[6]
Thienopyrimidine Compound 6kPI3Kα0.38 nM (Ki)[6]
Thienopyrimidine Lead Compound 15imTOR15.6 nM[9]
Imidazole-pyridine Compound LB-1CDK99.22 nM[12]

Insights from Structure-Activity Relationships (SAR):

  • Purine Analogs: For purine-based CDK inhibitors, substitutions at the C2, N6, and N9 positions are critical for potency and selectivity.[4] For PI3K inhibitors, the N-7 nitrogen of the purine ring can be crucial, participating in water-mediated hydrogen bonds; its removal in a switch to a thienopyrimidine scaffold can lead to a drop in potency.[11]

  • Thieno-fused Analogs: In the thieno[2,3-d]pyrimidine series, substitutions on the 2-aryl and 4-anilino positions are key for high potency against EGFR.[8] For PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring is often required for significant activity.[8] The thiophene sulfur itself plays a role in establishing favorable hydrophobic interactions within the active site.

Section 4: Experimental Protocols for Potency Determination

Objectively comparing the potency of novel compounds requires robust and standardized experimental protocols. Below are methodologies for key in-vitro and cell-based assays.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol determines a compound's ability to directly inhibit a purified kinase enzyme.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. An inhibitor's potency is determined by its ability to reduce ADP formation in a dose-dependent manner. This biochemical assay isolates the interaction between the compound and its direct target, removing the complexities of a cellular environment.

Methodology:

  • Compound Preparation: Serially dilute test compounds (purine or thienoimidazole analogs) in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the purified target kinase enzyme, and the specific substrate peptide.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at a concentration equal to the Km for the specific kinase to ensure data comparability).[10] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for an in-vitro kinase inhibition assay."

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the effect of a compound on the viability and proliferation of cancer cells.

Causality: This assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolic activity. A potent antiproliferative compound will reduce the number of viable cells, leading to a decrease in the ATP-dependent luminescent signal. This cell-based assay provides a more physiologically relevant measure of a compound's efficacy, integrating factors like cell permeability and off-target effects.[13]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for a set period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus the log of compound concentration and determine the IC50 value.[8]

Section 5: Conclusion and Future Outlook

The choice between a purine analog and a thieno-fused bioisostere is a strategic decision in drug design, driven by the desired therapeutic profile.

  • Purine analogs remain a powerful and validated scaffold, offering the potential for dual-action mechanisms as both kinase inhibitors and antimetabolites.[3] This can be a double-edged sword, providing broad efficacy but also potentially leading to off-target toxicities.

  • Thieno-fused analogs , particularly thienopyrimidines, have emerged as privileged scaffolds for developing highly potent and often more selective kinase inhibitors.[2][6] The substitution of a purine nitrogen with a thiophene sulfur provides medicinal chemists with a powerful tool to fine-tune physicochemical properties, enhance target engagement, and navigate complex intellectual property landscapes.

The potency data suggests that optimized thieno-fused systems can achieve superior potency (sub-nanomolar) against specific kinase targets compared to many first-generation purine inhibitors.[5][6] However, the vast chemical space explored for purine analogs means that highly potent examples exist in both classes.[4][11]

Ultimately, the potency of any given compound is determined not by its core scaffold alone, but by the intricate interplay of its substituents with the target's active site. The continued exploration of both classic purine structures and their bioisosteric cousins like thienoimidazoles will undoubtedly yield the next generation of targeted therapies.

References

  • Lata, et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][8][11][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • Parrish, C., et al. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. Available at: [Link]

  • Kumar, A., et al. (2021). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Publishing. Available at: [Link]

  • Hassan, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Gouda, M., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. Available at: [Link]

  • Li, A., et al. (2024). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. Available at: [Link]

  • Wadhwa, P., et al. (2019). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a. ResearchGate. Available at: [Link]

  • Sjin, R., et al. (2017). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

  • Viswanathan, V., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]

  • Sievers, T., et al. (2018). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. Available at: [Link]

  • Xu, Z., et al. (2019). Overview of Research into mTOR Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Viswanathan, V., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Larrow, J., et al. (2012). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. Available at: [Link]

  • Li, D., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. Available at: [Link]

  • Kumar, V. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. Available at: [Link]

  • Shaik, A., et al. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Available at: [Link]

  • Wu, P., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lee, Y., et al. (2022). IC50 values of CDK5 inhibitors. ResearchGate. Available at: [Link]

  • Le, V., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Liu, X., et al. (2021). IC 50 values of representative compounds on CDK1 and CDK4. ResearchGate. Available at: [Link]

  • JNJ, P., et al. (2013). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. ResearchGate. Available at: [Link]

  • Ghorab, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]

  • Breuzard, G., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. Available at: [Link]

  • Karuso, P. (2025). Feature Reviews in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Qaisi, Z., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available at: [Link]

  • Waclawska, I., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. Available at: [Link]

  • Dweedar, H., et al. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Kumar, G., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Comparative

UV-Vis Absorption Maxima of Conjugated Thienoimidazole Systems

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of conjugated thienoimidazole systems.[1][2] It focuses on the structural influence of isomerism (thieno[2,3-d] vs. thieno[3,4-d]), t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of conjugated thienoimidazole systems.[1][2] It focuses on the structural influence of isomerism (thieno[2,3-d] vs. thieno[3,4-d]), the impact of extended conjugation, and comparative performance against standard alternatives like benzimidazoles.[1][3]

Executive Summary & Scientific Rationale

Thienoimidazole derivatives represent a specialized class of fused heterocyclic systems used in organic electronics (OPV, OLEDs) and chemosensing.[1][3] Their optical properties are governed by the quinoid vs. aromatic resonance contribution , which is strictly dictated by the fusion geometry of the thiophene and imidazole rings.[1]

  • Thieno[3,4-d]imidazole: Promotes a quinoid electronic structure.[1][2][3] This reduces bond length alternation (BLA) and significantly lowers the HOMO-LUMO gap, leading to bathochromic (red) shifts into the visible/NIR region.[1]

  • Thieno[2,3-d]imidazole: Retains a strictly aromatic character.[1][2][3] These systems exhibit larger bandgaps and absorption maxima (

    
    ) typically confined to the UV or near-visible region unless heavily substituted with strong donor-acceptor groups.[1][2]
    

This guide compares these systems against the industry-standard Benzimidazole and the ultra-low bandgap Thieno[3,4-b]pyrazine to provide a clear performance landscape.[1][2]

Structural Classes & Optical Properties[5][6][7][8]

The Core Systems: Isomerism Effects

The fusion orientation determines the


-electron delocalization pathway.[1]
Core StructureFusion GeometryElectronic CharacterTypical

(Core)
Key Feature
Thieno[2,3-d]imidazole "Corner" fusionAromatic (

stable)
260–320 nmHigh stability, large bandgap.[1][2][3]
Thieno[3,4-d]imidazole "Linear" fusionPro-Quinoid (

unstable)
300–350 nm (unstable)High reactivity, lower bandgap potential.[1][2][3]
Benzimidazole Benzo-fusedAromatic250–280 nmReference standard; UV absorbing.[1][2]

Note: The simple 1H-thieno[3,4-d]imidazole core is synthetically challenging due to high reactivity.[1][2][3] In practical conjugated systems (e.g., polymers), it is often stabilized by bulky substituents or fused into larger rigid cores like Dithienobenzoimidazole (DTBI) .[1][3]

Extended Conjugated Systems (D-A Polymers)

To achieve useful absorption in the visible spectrum (400–700 nm), these cores are copolymerized with acceptors (e.g., Benzothiadiazole, BTD).[1][3]

Case Study: Dithienobenzoimidazole (DTBI) Polymers

  • DTBI-BDT (Donor-Donor):

    
    .[1][2][3] High bandgap (~2.53 eV).[1][2]
    
  • DTBI-BTD (Donor-Acceptor):

    
    .[1][2][3] Low bandgap (~1.84 eV).[1][2]
    
  • Mechanism:[1][4][5] The DTBI core acts as a weak donor.[1] When coupled with a strong acceptor (BTD), Intramolecular Charge Transfer (ICT) bands emerge, dominating the visible spectrum.[1][3]

Comparative Analysis: Thienoimidazole vs. Alternatives

The following table contrasts the absorption maxima of thienoimidazole derivatives with common conjugated analogs.

Table 1: Comparative UV-Vis Absorption Maxima ( )[1][2][3][4][10]
System ClassCompound ExampleSolvent

(nm)
Optical Bandgap (

)
Characteristics
Thieno[2,3-d] 2-Aryl-thieno[2,3-d]imidazoleMeOH310–340~3.6 eVUV-active only; blue emission.[1][2][3]
Benzimidazole 2-PhenylbenzimidazoleEtOH300–315~3.8 eVHigh quantum yield, UV absorbing.[1][2][3]
Thieno[3,4-d] Stabilized DTBI-BTD PolymerChlorobenzene620–680 1.84 eV Broad solar coverage; PV material.[1][2][3]
Thieno[3,4-b] Thieno[3,4-b]pyrazine PolymerCHCl

800–1000+~1.0 eVUltra-low bandgap; NIR absorbing.[1][2][3]
Hybrid Thienoimidazole-Pyridine (CYH23)Toluene412 (ICT band)~2.4 eVHole transport material; visible transparent.[1][2][3]

Insight: Thienoimidazole systems offer a "middle ground" between the UV-absorbing benzimidazoles and the NIR-absorbing thienopyrazines, making them ideal for green-amber light harvesting or emission.[1][2]

Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the structure-property relationship governing the bandgap and absorption shifts.

G Core Heterocyclic Core T23 Thieno[2,3-d] (Corner Fused) Core->T23 T34 Thieno[3,4-d] (Linear Fused) Core->T34 Aromatic Aromatic Character (High Stability) T23->Aromatic Promotes Quinoid Quinoid Character (Low Bandgap) T34->Quinoid Promotes GapHigh High HOMO-LUMO Gap (UV Absorption) Aromatic->GapHigh GapLow Low HOMO-LUMO Gap (Vis/NIR Absorption) Quinoid->GapLow App1 Application: Blue Emitters / Sensors GapHigh->App1 App2 Application: Solar Cells (OPV) / NIR Detectors GapLow->App2

Figure 1: Causal pathway linking fusion geometry to optical properties and applications.

Experimental Protocol: Precise UV-Vis Characterization

To ensure reproducible data for these conjugated systems, specifically to avoid aggregation artifacts common in planar fused rings, follow this validated protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Chloroform or Toluene (Note: DMF may cause solvatochromic shifts due to dipole interactions).[2][3]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 5000).[1][2][3]

  • Cells: Quartz cuvettes (10 mm path length), matched pair.

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill both sample and reference cuvettes with pure solvent.

    • Scan range: 250–900 nm.[1]

    • Perform baseline correction to subtract solvent/cell absorption.[1]

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the thienoimidazole derivative.[1]

    • Dissolve in 10 mL solvent to create a

      
       M stock.[2][3]
      
    • Critical Step: Sonicate for 10 minutes to ensure complete dissolution of aggregates.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions:

      
       M, 
      
      
      
      M,
      
      
      M.[2][3]
    • Measure absorbance.[1][6][7][8][9][10][11][12] If

      
       shifts or peak shape changes with concentration, aggregation  is occurring.[1][3] Use the lowest concentration where the shape is constant.[1]
      
  • Measurement:

    • Record spectrum at

      
       M (Target Absorbance: 0.5–1.0 a.u.).[1][2][3]
      
    • Data extraction: Note

      
       (peak) and 
      
      
      
      (intersection of the tangent of the low-energy edge with the baseline).[1][3]
    • Bandgap Calculation:

      
      .[1][2][3]
      

References

  • Keshtov, M. L., et al. (2019).[1][3] "Dithienobenzimidazole-containing conjugated donor–acceptor polymers: Synthesis and characterization." Journal of Polymer Science Part A: Polymer Chemistry. Link[1][2][3]

  • RSC Publishing. (2025).[1][2][3] "Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells." Royal Society of Chemistry.[1] Link

  • PubChem. (2024).[1][2][3] "1H-Thieno[3,4-d]imidazole Compound Summary." National Library of Medicine.[1] Link[1][2]

  • Shimadzu. (2024).[1][2][3] "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application Guides. Link

  • Michigan State University. (2024).[1][2] "UV-Visible Spectroscopy: Conjugation and Color." Chemistry Department. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1H-Thieno[2,3-d]imidazole-5-carboxylic acid

Executive Safety Summary 1H-Thieno[2,3-d]imidazole-5-carboxylic acid is a fused heterocyclic building block commonly used in the synthesis of biotin analogues and enzyme inhibitors. While standard Safety Data Sheets (SDS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1H-Thieno[2,3-d]imidazole-5-carboxylic acid is a fused heterocyclic building block commonly used in the synthesis of biotin analogues and enzyme inhibitors. While standard Safety Data Sheets (SDS) often classify it generically as an irritant, its structural incorporation of both imidazole (biological nucleophile) and thiophene (lipophilic carrier) moieties warrants a Level 2 Biosafety/Chemical Containment approach.

Critical Hazard Insight: Unlike simple carboxylic acids, the thieno-imidazole core increases lipophilicity, potentially enhancing dermal absorption. Furthermore, as a drug development intermediate, its biological potency is frequently uncharacterized. Treat this compound as a potential sensitizer and bioactive agent.

Hazard Assessment & Risk Profiling

The following profile is derived from Structure-Activity Relationship (SAR) analysis of thienoimidazole derivatives and standard GHS classifications for imidazole-carboxylic acids.

Hazard CategoryLikely ClassificationOperational Implication
Skin Corrosion/Irritation Category 2 (Irritant) Causes reversible inflammation; potential for dermatitis upon repeated exposure.
Eye Damage/Irritation Category 2A (Severe Irritant) Acidic nature combined with fine powder form poses high risk of corneal injury.
Respiratory Sensitization Risk Level: Moderate Fused heterocycles can act as haptens. Inhalation of dust must be strictly prevented.[1]
Physical State Fine Crystalline Powder High susceptibility to electrostatic charging and aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "exposure elimination." The selection logic is based on the permeation resistance of the material against the compound and common solvents used (e.g., DMSO, DMF).

PPE Selection Logic
  • Why Nitrile? Natural rubber latex is permeable to many organic acids and offers poor protection against the polar aprotic solvents (DMF, DMSO) often used to dissolve this acid.

  • Why Double Gloving? The outer glove protects against gross contamination; the inner glove prevents contact during doffing.

Recommended PPE Configuration[2]
Body AreaPPE RequirementTechnical Specification
Hand Protection (Solid) Double Nitrile Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Long cuff preferred)
Hand Protection (Solution) Laminate / Butyl If dissolved in DMF/DMSO : Use Silver Shield® or Butyl rubber gloves. Nitrile degrades rapidly in these solvents.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Use indirect-vent goggles.
Respiratory Engineering Control Primary: Fume Hood (Face velocity 0.5 m/s).Secondary (if hood unavailable): P100/N95 Particulate Respirator (Fit-test required).
Body Lab Coat + Apron 100% Cotton or Nomex lab coat. Add a disposable Tyvek® apron during weighing to prevent dust accumulation on clothing.

Visualized Decision Workflows

PPE Selection Decision Tree

This logic flow ensures researchers select the correct barrier based on the experimental state.

PPE_Logic Start Start: Handling 1H-Thieno[2,3-d]imidazole-5-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid SolidPPE Standard PPE Protocol: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Chemical Goggles Solid->SolidPPE SolventCheck Identify Solvent Liquid->SolventCheck Benign Methanol / Ethanol / Water SolventCheck->Benign Aggressive DMSO / DMF / DCM SolventCheck->Aggressive BenignPPE Double Nitrile Gloves (Change every 30 mins) Benign->BenignPPE AggressivePPE High-Barrier Protocol: 1. Silver Shield® / Laminate Gloves 2. Face Shield over Goggles Aggressive->AggressivePPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2]

Operational Protocols

Weighing & Transfer (Critical Control Point)

The carboxylic acid moiety can be corrosive to metal spatulas over time, and the powder is likely electrostatic.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the powder.

  • Containment: Weigh strictly inside a certified chemical fume hood. Do not use a benchtop balance.

  • Transfer: Use a disposable polypropylene spatula or a glass funnel. Avoid metal spatulas if possible to prevent trace metal contamination or corrosion.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe). Dispose of the tissue as solid hazardous waste.

Reaction Setup
  • Addition: When adding to basic solutions, expect a mild exotherm (neutralization). Add the solid acid in portions.

  • Activation: If converting to an acid chloride (using Thionyl Chloride or Oxalyl Chloride), the reaction will generate HCl and SO2 gases. This must be vented through a scrubber or into a high-efficiency hood.

Emergency Spill Response

In the event of a powder spill outside the hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water, followed by an alcohol wipe.

Spill_Response Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major ActionMinor 1. Wet wipe (Methanol) 2. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95 + Goggles 3. Cover with Wet Towels 4. Scoop & Bag Major->ActionMajor

Figure 2: Workflow for responding to solid spills.

Waste Disposal & Deactivation

  • Solid Waste: Dispose of pure compound in "Solid Hazardous Waste" containers. Label clearly as "Organic Acid / Irritant."

  • Liquid Waste: Solutions should be segregated into "Organic Solvents (Non-Halogenated)" or "Halogenated" depending on the solvent used.

  • Container Rinse: Triple rinse all glass vials with methanol before discarding glass. Add rinsate to the liquid waste stream.

References

  • PubChem. (n.d.). 1H-Thieno[2,3-d]imidazole-5-carboxylic acid (CID 11829426). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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